Ethyl 2-(benzylideneamino)acetate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 617266. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(benzylideneamino)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-2-14-11(13)9-12-8-10-6-4-3-5-7-10/h3-8H,2,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRQUMJAKVLLZHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN=CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30326806 | |
| Record name | N-Benzylideneglycine Ethyl Ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30326806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40682-54-0 | |
| Record name | N-Benzylideneglycine Ethyl Ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30326806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of Ethyl 2-(benzylideneamino)acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Ethyl 2-(benzylideneamino)acetate, a Schiff base formed from the condensation of benzaldehyde and ethyl glycinate. This document details the reaction mechanism, experimental protocols, and relevant quantitative data to support research and development in medicinal chemistry and organic synthesis.
Reaction Scheme and Mechanism
The synthesis of this compound proceeds via a nucleophilic addition-elimination reaction, also known as a condensation reaction, between the primary amine of ethyl glycinate and the carbonyl group of benzaldehyde. The reaction is typically carried out in an alcoholic solvent and can be catalyzed by either acid or base, or in some cases, proceed under neutral conditions. The overall reaction is reversible.
Reaction Scheme:
Caption: Overall reaction for the synthesis of this compound.
The mechanism of this Schiff base formation involves two main stages: the formation of a carbinolamine intermediate followed by its dehydration to the imine product.
Mechanism of Formation:
Caption: Stepwise mechanism of Schiff base formation.
Experimental Protocols
Several methods for the synthesis of Schiff bases from amino acids or their esters and aldehydes have been reported. Below are two representative protocols adapted for the synthesis of this compound.
Protocol 1: Neutral Conditions in Ethanol
This protocol is a straightforward method that relies on the inherent reactivity of the starting materials.
Materials:
-
Ethyl glycinate hydrochloride
-
Benzaldehyde
-
Triethylamine (or other suitable base)
-
Absolute Ethanol
Procedure:
-
In a round-bottom flask, dissolve ethyl glycinate hydrochloride in absolute ethanol.
-
Add an equimolar amount of triethylamine to neutralize the hydrochloride and liberate the free ethyl glycinate.
-
To this solution, add an equimolar amount of freshly distilled benzaldehyde.
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the triethylamine hydrochloride precipitate can be removed by filtration.
-
The filtrate, containing the product, is concentrated under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
Protocol 2: Base-Catalyzed Synthesis
The use of a base catalyst can accelerate the reaction.[1]
Materials:
-
Ethyl glycinate
-
Benzaldehyde
-
Potassium hydroxide (catalytic amount)
-
Methanol or Ethanol
Procedure:
-
Dissolve ethyl glycinate and a catalytic amount of potassium hydroxide in methanol or ethanol in a round-bottom flask.[1]
-
Add an equimolar amount of benzaldehyde to the solution.
-
Stir the mixture at room temperature for a specified period (e.g., 1.5 hours) or until completion as monitored by TLC.[1]
-
The product may precipitate from the solution upon formation or after cooling.
-
Collect the solid product by vacuum filtration and wash with cold solvent to remove unreacted starting materials.
-
The product can be further purified by recrystallization.
Data Presentation
The following tables summarize the key quantitative data for this compound.
Table 1: Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₁₁H₁₃NO₂ |
| Molecular Weight | 191.23 g/mol |
| Appearance | Expected to be a solid or oil |
| CAS Number | 40682-54-0 |
Table 2: Expected Yield
| Parameter | Value | Reference |
| Yield | 65-70% | Based on similar Schiff base syntheses.[1][2] |
Table 3: Spectroscopic Data (Predicted)
| Technique | Expected Peaks/Signals |
| ¹H NMR | δ 8.3-8.5 (s, 1H, -N=CH-), δ 7.2-7.8 (m, 5H, Ar-H), δ 4.2-4.4 (q, 2H, -O-CH₂-CH₃), δ 4.1-4.3 (s, 2H, -N-CH₂-CO-), δ 1.2-1.4 (t, 3H, -O-CH₂-CH₃) |
| ¹³C NMR | δ ~170 (C=O), δ ~163 (C=N), δ ~136 (Ar-C), δ ~131, ~129, ~128 (Ar-CH), δ ~61 (-O-CH₂-), δ ~60 (-N-CH₂-), δ ~14 (-CH₃) |
| IR (cm⁻¹) | ~1740 (C=O, ester), ~1640 (C=N, imine), ~3050 (Ar C-H), ~2980 (Aliphatic C-H) |
| Mass Spec (m/z) | 191 [M]⁺, fragments corresponding to the loss of -OCH₂CH₃, -COOCH₂CH₃, and fragments of the benzylidene group. |
Experimental Workflow and Logic
The synthesis and characterization of this compound follow a logical progression from reaction setup to product verification.
Experimental Workflow:
Caption: A typical workflow for the synthesis and characterization of the target compound.
This guide provides a foundational understanding for the synthesis of this compound. Researchers are encouraged to consult the cited literature for further details and to adapt the protocols to their specific laboratory conditions and safety procedures.
References
An In-depth Technical Guide on the Chemical Properties of Ethyl 2-(benzylideneamino)acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of Ethyl 2-(benzylideneamino)acetate, a Schiff base of significant interest in synthetic and medicinal chemistry. This document details its synthesis, physicochemical characteristics, and spectroscopic profile, presenting quantitative data in structured tables for ease of comparison. Furthermore, it includes detailed experimental protocols and explores the potential biological relevance of this compound class, which is crucial for professionals in drug development.
Core Chemical Properties
This compound, also known as N-Benzylideneglycine ethyl ester, is an organic compound with the chemical formula C₁₁H₁₃NO₂.[1][2] It belongs to the class of imines, specifically a Schiff base formed from the condensation of glycine ethyl ester and benzaldehyde.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₁₃NO₂ | [1][2] |
| Molecular Weight | 191.23 g/mol | [3] |
| CAS Number | 40682-54-0 | [1][3] |
| Appearance | Colorless to yellow liquid | [4] |
| Boiling Point | 98 °C at 0.075 Torr | |
| Density | 1.031 g/cm³ at 25°C | [5] |
| Refractive Index | 1.506 at 20°C | [5] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate |
Synthesis and Experimental Protocols
The synthesis of this compound is a classic example of Schiff base formation, involving the condensation reaction between an amine and an aldehyde.
Experimental Protocol: Synthesis of this compound
Materials:
-
Glycine ethyl ester hydrochloride
-
Benzaldehyde
-
Triethylamine (or another suitable base)
-
Anhydrous solvent (e.g., dichloromethane, ethanol, or benzene)
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
Procedure:
-
Preparation of Glycine Ethyl Ester Free Base: To a solution of glycine ethyl ester hydrochloride in the chosen anhydrous solvent, add an equimolar amount of triethylamine at 0 °C with stirring. The reaction mixture is typically stirred for 30 minutes to an hour to ensure the complete formation of the free base. The triethylamine hydrochloride salt precipitates out.
-
Reaction with Benzaldehyde: To the mixture containing the in-situ generated glycine ethyl ester, add an equimolar amount of freshly distilled benzaldehyde dropwise at 0 °C.
-
Reaction Progression: The reaction mixture is then allowed to warm to room temperature and stirred for a period of 2 to 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification:
-
Filter the reaction mixture to remove the precipitated triethylamine hydrochloride.
-
The filtrate is then concentrated under reduced pressure to remove the solvent.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).[6][7]
-
Logical Workflow for Synthesis and Purification:
Caption: Synthesis and purification workflow for this compound.
Spectroscopic Data
The structural confirmation of this compound is achieved through various spectroscopic techniques.
¹H NMR Spectroscopy
The proton NMR spectrum provides characteristic signals for the ethyl ester and the benzylidene moieties.
Table 2: ¹H NMR Spectral Data of this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constant (J, Hz) |
| ~1.3 | Triplet | 3H | -O-CH₂-CH₃ | ~7.1 |
| ~4.2 | Quartet | 2H | -O-CH₂ -CH₃ | ~7.1 |
| ~4.3 | Singlet | 2H | N-CH₂ -COO | |
| ~7.3-7.5 | Multiplet | 3H | Phenyl H (meta, para) | |
| ~7.7-7.8 | Multiplet | 2H | Phenyl H (ortho) | |
| ~8.3 | Singlet | 1H | N=CH -Ph |
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum confirms the presence of all carbon atoms in their respective chemical environments.
Table 3: ¹³C NMR Spectral Data of this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~14.2 | -O-CH₂-C H₃ |
| ~61.0 | -O-C H₂-CH₃ |
| ~65.0 | N-C H₂-COO |
| ~128.0 - 131.0 | Phenyl C -H |
| ~136.0 | Phenyl C (ipso) |
| ~165.0 | N=C H-Ph |
| ~170.0 | C =O (ester) |
Infrared (IR) Spectroscopy
The IR spectrum displays characteristic absorption bands for the functional groups present in the molecule.
Table 4: FT-IR Spectral Data of this compound
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3060-3030 | C-H stretch | Aromatic |
| ~2980-2850 | C-H stretch | Aliphatic |
| ~1740 | C=O stretch | Ester |
| ~1640 | C=N stretch | Imine |
| ~1600, 1490, 1450 | C=C stretch | Aromatic ring |
| ~1200 | C-O stretch | Ester |
Mass Spectrometry
The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.
Table 5: Mass Spectrometry Data of this compound
| m/z | Ion | Fragmentation |
| 191 | [M]⁺ | Molecular ion |
| 118 | [M - COOC₂H₅]⁺ | Loss of the ethyl carboxylate group |
| 90 | [C₇H₆]⁺ | Phenylmethylidyne cation |
| 77 | [C₆H₅]⁺ | Phenyl cation |
Fragmentation Pathway:
Caption: Proposed mass spectrometry fragmentation pathway.
Biological Activity and Drug Development Potential
Schiff bases are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial, antifungal, anti-inflammatory, and antitumor properties.[8][9] The imine or azomethine group (-C=N-) is a critical pharmacophore that can interact with various biological targets.
While specific studies on the biological activity of this compound are limited, related Schiff bases derived from amino acid esters have shown promising results. For instance, some Schiff bases of glycine derivatives have been investigated for their antibacterial and antifungal activities.[10] The presence of the benzylidene group can modulate the lipophilicity and steric properties of the molecule, potentially influencing its ability to cross cell membranes and interact with target enzymes or receptors.
The ester functionality in this compound also presents an opportunity for modification, serving as a handle for the synthesis of more complex molecules with enhanced biological profiles. In the context of drug development, this compound can be considered a valuable intermediate or a starting point for the design of novel therapeutic agents.[11][12] Further research is warranted to explore the specific antimicrobial, antifungal, and cytotoxic activities of this compound and its derivatives. Such studies would provide a clearer understanding of its potential applications in medicinal chemistry and drug discovery.
References
- 1. This compound | CAS:40682-54-0 | Ark Pharma Scientific Limited [arkpharmtech.com]
- 2. echemi.com [echemi.com]
- 3. 40682-54-0|this compound|BLD Pharm [bldpharm.com]
- 4. N-Benzylglycine ethyl ester | C11H15NO2 | CID 80908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-Benzylglycine ethyl ester - Protheragen [protheragen.ai]
- 6. CN102731298A - Method for purifying ethyl acetate - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Human Metabolome Database: 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0031217) [hmdb.ca]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. organicchemistrydata.org [organicchemistrydata.org]
- 11. rsc.org [rsc.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of Ethyl 2-(benzylideneamino)acetate
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth guide to the structural elucidation of Ethyl 2-(benzylideneamino)acetate, a Schiff base of significant interest in synthetic chemistry and drug discovery. The following sections detail the methodologies for its synthesis and characterization using a suite of spectroscopic techniques. All quantitative data are presented in standardized tables for clarity and comparative analysis.
Synthesis of this compound
The synthesis of this compound is typically achieved through the condensation reaction between glycine ethyl ester and benzaldehyde. This reaction involves the formation of a C=N imine bond through the nucleophilic attack of the primary amine of the glycine ester on the carbonyl carbon of benzaldehyde, followed by the elimination of a water molecule.
Experimental Protocol: Synthesis
Materials:
-
Glycine ethyl ester hydrochloride
-
Benzaldehyde
-
Triethylamine (or another suitable base)
-
Anhydrous solvent (e.g., dichloromethane, ethanol, or toluene)
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
Procedure:
-
To a solution of glycine ethyl ester hydrochloride in the chosen anhydrous solvent, an equimolar amount of a base such as triethylamine is added to neutralize the hydrochloride and liberate the free amine. The mixture is stirred at room temperature for approximately 15-30 minutes.
-
An equimolar amount of benzaldehyde is then added dropwise to the reaction mixture.
-
The reaction can be stirred at room temperature or gently heated under reflux to drive the condensation. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature. The salt byproduct (e.g., triethylammonium chloride) is removed by filtration.
-
The filtrate is concentrated under reduced pressure to yield the crude product.
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.
Spectroscopic Characterization
The definitive structure of the synthesized this compound is confirmed through a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.
Experimental Protocol: NMR Spectroscopy
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: The purified compound is dissolved in a deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition: ¹H NMR and ¹³C NMR spectra are acquired under standard operating conditions.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~1.30 | Triplet | 3H | -O-CH₂-CH₃ |
| ~4.25 | Quartet | 2H | -O-CH₂ -CH₃ |
| ~4.40 | Singlet | 2H | N-CH₂ -C=O |
| ~7.40 - 7.80 | Multiplet | 5H | Aromatic protons |
| ~8.30 | Singlet | 1H | -N=CH - |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~14.2 | -O-CH₂-CH₃ |
| ~61.5 | -O-CH₂ -CH₃ |
| ~65.0 | N-CH₂ -C=O |
| ~128.0 - 131.0 | Aromatic CH |
| ~136.0 | Aromatic C (quaternary) |
| ~168.0 | -N=CH - |
| ~170.0 | C =O (Ester) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.
Experimental Protocol: IR Spectroscopy
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.
-
Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3060-3030 | Medium | Aromatic C-H stretch |
| ~2980-2850 | Medium | Aliphatic C-H stretch |
| ~1740 | Strong | C=O (Ester) stretch |
| ~1640 | Medium | C=N (Imine) stretch |
| ~1600, ~1490 | Medium-Weak | C=C (Aromatic) stretch |
| ~1200 | Strong | C-O (Ester) stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.
Experimental Protocol: Mass Spectrometry
-
Instrumentation: A mass spectrometer, typically using Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Sample Introduction: The sample is introduced into the ion source, often via direct infusion or after separation by gas or liquid chromatography.
-
Data Acquisition: The mass-to-charge ratio (m/z) of the ions is measured.
Table 4: Predicted Mass Spectrometry Data for this compound (Molecular Formula: C₁₁H₁₃NO₂; Molecular Weight: 191.23 g/mol )
| m/z | Predicted Fragment |
| 191 | [M]⁺ (Molecular ion) |
| 146 | [M - OCH₂CH₃]⁺ |
| 118 | [M - COOCH₂CH₃]⁺ |
| 90 | [C₆H₅CH=N]⁺ |
| 77 | [C₆H₅]⁺ |
Workflow and Pathway Visualizations
The following diagrams illustrate the logical flow of the synthesis and structural elucidation process.
An In-depth Technical Guide to the Spectroscopic Data of Ethyl 2-(benzylideneamino)acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and synthetic data for Ethyl 2-(benzylideneamino)acetate, a Schiff base derived from the condensation of benzaldehyde and ethyl glycinate. This document is intended to serve as a valuable resource for researchers and professionals in drug development and organic synthesis, offering detailed experimental protocols, tabulated spectroscopic data, and a visual representation of the synthetic workflow.
Compound Profile
-
IUPAC Name: Ethyl 2-[(E)-(phenylmethylidene)amino]acetate
-
Synonyms: N-Benzylideneglycine ethyl ester, Ethyl N-benzylideneglycinate, Benzaldehyde-glycine ethyl ester imine
-
CAS Number: 40682-54-0
-
Molecular Formula: C₁₁H₁₃NO₂
-
Molecular Weight: 191.23 g/mol
Spectroscopic Data
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
Note: The following NMR data are predicted values. Experimental verification is recommended.
Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.30 | Singlet | 1H | Imine proton (-N=CH-) |
| ~7.80 - 7.85 | Multiplet | 2H | Aromatic protons (ortho to -CH=N-) |
| ~7.40 - 7.50 | Multiplet | 3H | Aromatic protons (meta and para to -CH=N-) |
| ~4.35 | Singlet | 2H | Methylene protons (-N-CH₂-C=O) |
| ~4.20 | Quartet | 2H | Methylene protons (-O-CH₂-CH₃) |
| ~1.25 | Triplet | 3H | Methyl protons (-O-CH₂-CH₃) |
Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
| ~170 | Ester carbonyl carbon (-C=O) |
| ~163 | Imine carbon (-N=CH-) |
| ~136 | Aromatic quaternary carbon |
| ~131 | Aromatic CH carbon (para) |
| ~129 | Aromatic CH carbons (ortho) |
| ~128 | Aromatic CH carbons (meta) |
| ~61 | Methylene carbon (-O-CH₂-CH₃) |
| ~60 | Methylene carbon (-N-CH₂-C=O) |
| ~14 | Methyl carbon (-O-CH₂-CH₃) |
2.2. Infrared (IR) Spectroscopy
An infrared spectrum for this compound has been reported in the literature, although the specific peak data is not widely disseminated.[1][2] The expected characteristic absorption bands are detailed in Table 3.
Table 3: Expected FT-IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| ~3060 - 3030 | C-H (Aromatic) | Stretching |
| ~2980 - 2850 | C-H (Aliphatic) | Stretching |
| ~1740 | C=O (Ester) | Stretching |
| ~1640 | C=N (Imine) | Stretching |
| ~1600, ~1490 | C=C (Aromatic) | Stretching |
| ~1200 | C-O (Ester) | Stretching |
2.3. Mass Spectrometry (MS)
The expected fragmentation pattern for this compound under electron ionization (EI) would likely involve cleavage at the ester and imine functionalities.
Table 4: Predicted Mass Spectrometry Data (EI-MS)
| m/z | Proposed Fragment |
| 191 | [M]⁺ (Molecular Ion) |
| 118 | [M - COOC₂H₅]⁺ |
| 90 | [C₆H₅CH=N]⁺ |
| 77 | [C₆H₅]⁺ |
Experimental Protocols
3.1. Synthesis of this compound
The synthesis of this compound is achieved through the condensation reaction of ethyl glycinate and benzaldehyde.[1][2]
Materials:
-
Ethyl glycinate hydrochloride
-
Benzaldehyde
-
Anhydrous sodium sulfate or magnesium sulfate
-
A suitable base (e.g., triethylamine)
-
Anhydrous solvent (e.g., dichloromethane or diethyl ether)
Procedure:
-
To a solution of ethyl glycinate hydrochloride in a suitable anhydrous solvent, add one equivalent of a base (e.g., triethylamine) to neutralize the hydrochloride and liberate the free amine.
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add one equivalent of benzaldehyde to the reaction mixture.
-
Stir the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, add a drying agent (e.g., anhydrous sodium sulfate) to remove the water formed during the reaction.
-
Filter the reaction mixture to remove the drying agent and any precipitated salts.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
The product is a pale yellow liquid.[1][2] Due to its instability towards hydrolysis, purification by silica gel chromatography may lead to decomposition.[1][2] If necessary, purification can be attempted by vacuum distillation.
3.2. Spectroscopic Characterization
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra can be recorded on a 400 or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.
-
IR Spectroscopy: The FT-IR spectrum can be recorded on a neat sample between KBr plates.
-
Mass Spectrometry: The mass spectrum can be obtained using an electron ionization (EI) mass spectrometer.
Workflow and Logical Diagrams
The following diagrams illustrate the synthesis workflow and the logical relationship of the characterization methods.
Caption: Synthesis workflow for this compound.
Caption: Spectroscopic characterization workflow.
References
An In-depth Technical Guide on the Formation Mechanism of Ethyl 2-(benzylideneamino)acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the formation of ethyl 2-(benzylideneamino)acetate, a Schiff base derived from the condensation of benzaldehyde and glycine ethyl ester. The core of this document details the multi-step reaction mechanism, supported by quantitative data from related syntheses and detailed experimental protocols. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development, offering insights into the synthesis and chemical properties of imines.
Introduction
This compound, also known as N-benzylideneglycine ethyl ester, is an imine that serves as a versatile intermediate in organic synthesis. Imines, or Schiff bases, are characterized by a carbon-nitrogen double bond and are integral to various chemical transformations, including the synthesis of amino acids and heterocyclic compounds. The formation of this compound proceeds via a nucleophilic addition-elimination reaction between benzaldehyde and glycine ethyl ester. This reaction is typically acid-catalyzed and is reversible in nature. Understanding the mechanism and optimal conditions for its formation is crucial for its efficient synthesis and subsequent application in multi-step synthetic pathways.
Reaction Mechanism: A Stepwise Exploration
The formation of this compound from benzaldehyde and glycine ethyl ester is a classic example of imine synthesis, proceeding through a series of well-defined steps. The overall process is a condensation reaction where a molecule of water is eliminated. The mechanism, often referred to by the mnemonic P A D P E D (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation), is detailed below.
Acid-Catalyzed Imine Formation
Under acidic conditions, the carbonyl oxygen of benzaldehyde is protonated, enhancing the electrophilicity of the carbonyl carbon. The lone pair of electrons on the nitrogen atom of glycine ethyl ester then attacks the activated carbonyl carbon. This is followed by a series of proton transfers and the elimination of a water molecule to yield the final imine product.
Quantitative Data
| Product | Reactants | Catalyst/Solvent | Reaction Time | Temperature | Yield | Reference |
| Benzylidene Glycine | Benzaldehyde, Glycine | Sodium Hydroxide / Ethanol | 3 hours | Reflux | - | [1] |
| N-Benzylglycine Ethyl Ester | Benzyl chloride, Glycine ethyl ester hydrochloride | Triethylamine / Ethanol | 4 hours | 40°C | 80.3% | [2] |
| N-Benzylglycine Ethyl Ester | Ethyl bromoacetate, Benzylamine | Benzyltriethylammonium chloride, Diisopropylethylamine / Dichloromethane | 4 hours | 25-28°C | 97.7% | [3] |
Note: The yields and conditions presented are for analogous reactions and may vary for the synthesis of this compound.
Experimental Protocols
The following is a detailed experimental protocol for the synthesis of a Schiff base from benzaldehyde and glycine, which can be adapted for the synthesis of this compound by substituting glycine with glycine ethyl ester.[1]
Materials and Equipment
-
Benzaldehyde (1.06 g)
-
Glycine (0.75 g)
-
Sodium Hydroxide (0.4 g)
-
Ethanol (20 ml)
-
50 ml round bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Filtration apparatus (e.g., Büchner funnel)
-
Beakers and other standard laboratory glassware
Synthetic Procedure
-
To a 50 ml round bottom flask equipped with a magnetic stir bar, add benzaldehyde (1.06 g) and glycine (0.75 g).
-
Add sodium hydroxide (0.4 g) to the flask.
-
Add 20 ml of ethanol to the mixture.
-
Attach a reflux condenser to the flask.
-
Heat the mixture to reflux and maintain for 3 hours with continuous stirring.
-
After the reflux period, cool the reaction mixture to room temperature.
-
Filter the resulting precipitate using a Büchner funnel.
-
Wash the collected solid with a small amount of cold ethanol.
-
Dry the purified product.
Experimental Workflow
Conclusion
The formation of this compound is a fundamental reaction in organic chemistry with broad applications. This guide has provided a detailed examination of its formation mechanism, along with relevant quantitative data from similar reactions and a comprehensive experimental protocol. The provided diagrams visually articulate the reaction pathway and the experimental workflow, offering a clear and concise understanding of the process. This information is intended to empower researchers and scientists in their synthetic endeavors involving Schiff bases and their derivatives.
References
An In-depth Technical Guide to the Physical and Chemical Properties of Ethyl 2-(benzylideneamino)acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of Ethyl 2-(benzylideneamino)acetate, a Schiff base with potential applications in various scientific fields. This document includes a summary of its key properties, detailed experimental protocols for its synthesis and characterization, and an exploration of its biological activities.
Core Physical and Chemical Properties
This compound, with the chemical formula C₁₁H₁₃NO₂, is a compound that presents as a liquid and is soluble in organic solvents such as chloroform, dichloromethane, and ethyl acetate.[1] A summary of its key physical and chemical data is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₃NO₂ | [2] |
| Molecular Weight | 191.23 g/mol | [2] |
| CAS Number | 40682-54-0 | [2] |
| Physical Form | Liquid | [1] |
| Boiling Point | 98 °C at 0.075 Torr | |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate | |
| XLogP3 | 2 | [2] |
| Hydrogen Bond Acceptor Count | 3 | [2] |
| Rotatable Bond Count | 5 | [2] |
Synthesis and Characterization
The synthesis of this compound is typically achieved through the condensation reaction of benzaldehyde and ethyl aminoacetate, a classic example of Schiff base formation.
Experimental Protocol: Synthesis of this compound
This protocol is based on general procedures for Schiff base synthesis.
Materials:
-
Benzaldehyde
-
Ethyl aminoacetate hydrochloride
-
Triethylamine or a similar non-nucleophilic base
-
Anhydrous ethanol or methanol
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of ethyl aminoacetate hydrochloride in anhydrous ethanol, add an equimolar amount of triethylamine to neutralize the hydrochloride and liberate the free amine.
-
To this mixture, add an equimolar amount of benzaldehyde.
-
The reaction mixture is then refluxed for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, the solvent is removed under reduced pressure using a rotary evaporator.
-
The residue is redissolved in a suitable organic solvent like ethyl acetate and washed with water to remove any salts and unreacted starting materials.
-
The organic layer is separated, dried over anhydrous magnesium sulfate or sodium sulfate, and filtered.
-
The solvent is evaporated to yield the crude this compound.
-
Further purification can be achieved by vacuum distillation.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Experimental Protocol: Characterization
The synthesized compound is characterized using various spectroscopic techniques to confirm its structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz).
-
The sample is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃).
-
Tetramethylsilane (TMS) is used as an internal standard.
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
The IR spectrum is recorded using an FT-IR spectrometer.
-
The sample can be analyzed as a neat liquid between salt plates (e.g., NaCl or KBr) or as a thin film.
-
The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS):
-
Mass spectra are obtained using techniques such as electron ionization (EI) or electrospray ionization (ESI).
-
The data provides the mass-to-charge ratio (m/z) of the molecular ion and its fragmentation pattern, which helps in confirming the molecular weight and structure.
Spectral Data
The following table summarizes the expected spectral data for this compound based on its structure and data from similar compounds.
| Technique | Observation | Interpretation |
| ¹H NMR (CDCl₃) | δ ~8.3 (s, 1H), 7.8-7.4 (m, 5H), 4.3 (s, 2H), 4.2 (q, 2H), 1.3 (t, 3H) | Imine proton (N=CH), Aromatic protons, Methylene protons adjacent to nitrogen, Methylene protons of the ethyl ester, Methyl protons of the ethyl ester |
| ¹³C NMR (CDCl₃) | δ ~170, 163, 136, 131, 129, 128, 61, 60, 14 | Ester carbonyl, Imine carbon, Aromatic carbons, Methylene carbon of the ester, Methylene carbon adjacent to nitrogen, Methyl carbon of the ester |
| FT-IR (neat, cm⁻¹) | ~1740 (s), ~1640 (m), ~1600, 1490, 1450 (m) | C=O stretch (ester), C=N stretch (imine), C=C stretches (aromatic) |
| Mass Spec (EI) | m/z 191 (M⁺), 118, 90, 77 | Molecular ion, [C₆H₅CHNCH₂]⁺, [C₆H₅CH]⁺, [C₆H₅]⁺ |
Biological Activity
Schiff bases are known to exhibit a range of biological activities, and this compound and its derivatives have been investigated for their potential as antimicrobial agents.
Antifungal and Antibacterial Activity
Studies have shown that compounds containing the 2-(benzylideneamino) moiety can exhibit significant antifungal and antibacterial properties. For instance, certain 2-benzylideneamino-5-arylimino-3-oxo-l,2,4-thiadiazolidines, which share the core benzylideneamino structure, have demonstrated potent inhibitory effects against various fungal species, including Colletotrichum sp., Monilia sp., and Aspergillus niger. These compounds have also shown activity against bacteria such as Staphylococcus aureus and Escherichia coli. While specific studies on the antimicrobial activity of this compound are not extensively detailed in the provided search results, the activity of structurally related compounds suggests that it may also possess similar properties.
Antimicrobial Activity Evaluation Workflow
Caption: Logical workflow for evaluating the antimicrobial activity of a compound.
This guide serves as a foundational resource for professionals engaged in chemical research and drug development, providing essential data and protocols for the synthesis, characterization, and potential application of this compound. Further research into its biological activities and mechanism of action is warranted to fully explore its therapeutic potential.
References
An In-depth Technical Guide to Ethyl 2-(benzylideneamino)acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ethyl 2-(benzylideneamino)acetate, a Schiff base derived from the condensation of benzaldehyde and glycine ethyl ester. This document consolidates key chemical and physical properties, detailed synthesis protocols, and an exploration of its potential biological activities, with a focus on its relevance in drug discovery and development.
Core Compound Properties
This compound, also known as N-Benzylideneglycine ethyl ester, is an organic compound with the chemical formula C₁₁H₁₃NO₂. Its molecular and physical properties are summarized in the table below, providing a foundational dataset for researchers.
| Property | Value | Reference |
| Molecular Weight | 191.23 g/mol | [1][2] |
| Molecular Formula | C₁₁H₁₃NO₂ | [1][2] |
| Boiling Point | 98 °C at 0.075 Torr | [3] |
| Density | 1.01 ± 0.1 g/cm³ (Predicted) | [3] |
| Appearance | Clear Liquid | [3] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate | [3] |
| CAS Number | 40682-54-0 | [2][3] |
Synthesis of this compound: Experimental Protocols
The synthesis of this compound can be achieved through the condensation reaction of glycine ethyl ester and benzaldehyde. Below are detailed experimental protocols adapted from established methods for the synthesis of related Schiff bases.
Method 1: Direct Condensation
This method is a straightforward approach for the synthesis of the Schiff base.
Materials:
-
Glycine ethyl ester hydrochloride
-
Benzaldehyde
-
Ethanol
-
Triethylamine (or another suitable base)
-
Distilled water
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel, etc.)
Procedure:
-
Preparation of Glycine Ethyl Ester Free Base: In a round-bottom flask, dissolve glycine ethyl ester hydrochloride in water. Cool the solution in an ice bath and slowly add a stoichiometric equivalent of a base, such as triethylamine, while stirring. Extract the aqueous layer with a suitable organic solvent like dichloromethane or ethyl acetate. Dry the organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the glycine ethyl ester free base.
-
Schiff Base Formation: Dissolve the freshly prepared glycine ethyl ester in ethanol in a clean round-bottom flask. Add an equimolar amount of benzaldehyde to the solution.
-
Reaction: The resulting mixture is stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC). For less reactive substrates, gentle heating under reflux may be required.
-
Work-up and Purification: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then purified. This can be achieved by distillation under reduced pressure or by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield the pure this compound.
Method 2: Azeotropic Removal of Water
This method employs a Dean-Stark apparatus to remove the water formed during the condensation reaction, driving the equilibrium towards product formation.
Materials:
-
Glycine ethyl ester
-
Benzaldehyde
-
Toluene or Benzene
-
p-Toluenesulfonic acid (catalytic amount)
-
Standard laboratory glassware (round-bottom flask, Dean-Stark apparatus, reflux condenser, etc.)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine equimolar amounts of glycine ethyl ester and benzaldehyde in toluene.
-
Catalysis: Add a catalytic amount of p-toluenesulfonic acid to the mixture.
-
Reaction: Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap. Continue the reflux until no more water is collected.
-
Work-up and Purification: After cooling the reaction mixture to room temperature, wash it with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by vacuum distillation or column chromatography as described in Method 1.
Biological Activities and Potential in Drug Development
Schiff bases are a well-established class of compounds with a broad spectrum of biological activities, making them attractive scaffolds for drug discovery. The imine or azomethine group (-C=N-) is a key structural feature responsible for their biological effects.
General Mechanism of Action
The biological activity of Schiff bases is often attributed to the ability of the imine nitrogen to form hydrogen bonds with active sites of various enzymes and cellular receptors, leading to the disruption of normal cellular processes. Furthermore, the lipophilicity of Schiff bases can be tailored by modifying the substituents on the aromatic rings, which can enhance their ability to cross cell membranes.
Anticancer Activity
Illustrative Anticancer Activity of Related Compounds:
| Compound ID | Derivative Substitution | HeLa (Cervical Cancer) IC₅₀ (µM) | MCF-7 (Breast Cancer) IC₅₀ (µM) | DU-145 (Prostate Cancer) IC₅₀ (µM) |
| TYR-SB-01 | Unsubstituted benzylidene | 45.2 | 52.8 | 61.5 |
| TYR-SB-02 | 4-Nitrobenzylidene | 22.7 | 28.4 | 33.1 |
| TYR-SB-03 | 4-Hydroxybenzylidene | 38.9 | 43.1 | 50.2 |
| TYR-SB-04 | 4-Methoxybenzylidene | 31.5 | 36.7 | 42.8 |
| TYR-SB-05 | 4-Chlorobenzylidene | 25.1 | 30.9 | 35.4 |
| Cisplatin | Reference Drug | 8.5 | 12.1 | 9.8 |
| Note: The data presented in this table is illustrative and intended for representational purposes for a related class of compounds. |
Experimental Protocol for In Vitro Cytotoxicity Assessment (MTT Assay):
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of this compound (typically in a range from 0.1 to 100 µM) for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.
Antibacterial and Antifungal Activities
Schiff bases have also been extensively investigated for their antimicrobial properties. The mode of action is thought to involve the inhibition of essential enzymes or interference with the integrity of the microbial cell wall. While specific Minimum Inhibitory Concentration (MIC) values for this compound against various bacterial and fungal strains are not widely reported, the general activity of this class of compounds suggests potential for further investigation.
Experimental Protocol for a Broth Microdilution Assay to Determine MIC:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (bacteria or fungi) in a suitable broth medium.
-
Serial Dilution: Perform a serial two-fold dilution of this compound in the broth medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the microbial suspension. Include positive (microorganism with no compound) and negative (broth only) controls.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48-72 hours for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion
This compound serves as a valuable model compound within the broader class of Schiff bases. Its straightforward synthesis and the known biological potential of the Schiff base scaffold make it and its derivatives interesting candidates for further investigation in the field of drug discovery. This guide provides the essential technical information for researchers to synthesize, characterize, and evaluate the biological activities of this compound, paving the way for the development of novel therapeutic agents. Further research is warranted to elucidate the specific mechanisms of action and to obtain quantitative data on the biological activities of this compound.
References
Methodological & Application
Application Notes and Protocols: Ethyl 2-(benzylideneamino)acetate as a Schiff Base Ligand
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of the Schiff base ligand, Ethyl 2-(benzylideneamino)acetate, and its transition metal complexes. Due to the limited availability of specific experimental data for this exact compound in published literature, the protocols and data presented herein are representative examples based on established methodologies for analogous Schiff bases.
Introduction
Schiff bases, characterized by the azomethine group (-C=N-), are versatile ligands that form stable complexes with a wide range of transition metals. The coordination of metal ions to Schiff base ligands can significantly enhance their biological activity, making them promising candidates for the development of novel therapeutic agents. This compound, derived from the condensation of benzaldehyde and ethyl glycinate, is a bidentate ligand with potential applications in medicinal chemistry, particularly in the design of antimicrobial and anticancer agents.
The coordination of this compound with metal ions like Copper (Cu), Nickel (Ni), Cobalt (Co), and Zinc (Zn) can lead to the formation of stable complexes with diverse geometries and interesting biological properties. This document outlines the synthesis, characterization, and proposed biological evaluation of this Schiff base and its metal complexes.
Synthesis and Characterization
Synthesis of this compound (L)
The synthesis of the Schiff base ligand (L) is achieved through a condensation reaction between benzaldehyde and ethyl glycinate.
Protocol 1: Synthesis of this compound (L)
Materials:
-
Benzaldehyde
-
Ethyl glycinate hydrochloride
-
Triethylamine (or another suitable base)
-
Ethanol (or Methanol)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
Dissolve ethyl glycinate hydrochloride in ethanol in a round-bottom flask.
-
Add an equimolar amount of triethylamine to neutralize the hydrochloride and liberate the free amine.
-
To this solution, add an equimolar amount of benzaldehyde dropwise while stirring.
-
Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield pure this compound.
Synthesis of Metal Complexes
The metal complexes of the Schiff base ligand (L) can be synthesized by reacting the ligand with the corresponding metal salts.
Protocol 2: Synthesis of Metal(II) Complexes of this compound
Materials:
-
This compound (L)
-
Metal(II) chlorides or acetates (e.g., CuCl₂·2H₂O, NiCl₂·6H₂O, CoCl₂·6H₂O, Zn(CH₃COO)₂·2H₂O)
-
Methanol (or Ethanol)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve the Schiff base ligand (L) in hot methanol in a round-bottom flask.
-
In a separate beaker, dissolve the respective metal(II) salt in a minimum amount of methanol.
-
Add the metal salt solution dropwise to the ligand solution with constant stirring. The molar ratio of ligand to metal is typically 2:1.
-
A colored precipitate will usually form. The reaction mixture can be stirred at room temperature or gently refluxed for 1-2 hours to ensure complete complexation.
-
Cool the mixture, and collect the precipitated complex by filtration.
-
Wash the complex with cold methanol to remove any unreacted starting materials.
-
Dry the resulting metal complex in a desiccator over anhydrous CaCl₂.
Characterization
The synthesized ligand and its metal complexes should be characterized using various spectroscopic and analytical techniques to confirm their structure and purity.
| Technique | Parameter | Expected Observations for this compound (L) | Expected Observations for Metal Complexes |
| FT-IR (cm⁻¹) | ν(C=N) | ~1630-1640 | Shift to lower or higher frequency, indicating coordination of the azomethine nitrogen. |
| ν(C=O) | ~1730-1740 | May show a slight shift upon complexation. | |
| Appearance of new bands in the low-frequency region corresponding to ν(M-N) and ν(M-O) bonds. | |||
| ¹H NMR (ppm) | -CH=N- | ~8.2-8.4 (singlet) | Shift in the chemical shift of the azomethine proton upon complexation. |
| Aromatic-H | ~7.2-7.9 (multiplet) | Shifts in the aromatic proton signals. | |
| -CH₂- | ~4.2 (singlet) | Shift in the methylene proton signals. | |
| -CH₂CH₃ | ~4.1 (quartet), ~1.2 (triplet) | Shifts in the ethyl ester proton signals. | |
| UV-Vis (nm) | π → π | ~250-280 | Intra-ligand transitions may be shifted. |
| n → π | ~320-350 | Intra-ligand transitions may be shifted. | |
| d-d transitions | Appearance of new bands in the visible region for colored complexes (e.g., Cu(II), Ni(II), Co(II)). | ||
| Mass Spec. | Molecular Ion Peak | [M]+ or [M+H]+ corresponding to C₁₁H₁₃NO₂ | Peaks corresponding to the molecular ion of the complex or its fragments. |
| Elemental Analysis | %C, %H, %N | Should be in agreement with the calculated values for C₁₁H₁₃NO₂. | Should be in agreement with the calculated values for the proposed complex formula (e.g., [M(L)₂Cl₂]). |
Biological Applications and Protocols
Schiff base metal complexes are widely investigated for their antimicrobial and anticancer properties.[1] The increased lipophilicity of the complexes upon chelation often enhances their ability to penetrate cell membranes.
Antimicrobial Activity
Protocol 3: In Vitro Antimicrobial Screening (Agar Well Diffusion Method)
Materials:
-
Nutrient Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Sterile Petri dishes
-
Sterile cork borer
-
Micropipettes
-
Test compounds (Ligand and Metal Complexes) dissolved in DMSO
-
Standard antibiotic and antifungal drugs (positive controls)
-
DMSO (negative control)
Procedure:
-
Prepare the agar medium and pour it into sterile Petri dishes.
-
Once the agar solidifies, inoculate the plates with the microbial culture.
-
Create wells in the agar using a sterile cork borer.
-
Add a defined concentration of the test compounds, positive control, and negative control into the wells.
-
Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
Measure the diameter of the zone of inhibition around each well.
Illustrative Antimicrobial Activity Data (Zone of Inhibition in mm)
| Compound | S. aureus (Gram +ve) | E. coli (Gram -ve) | C. albicans (Fungus) |
| L | 10 | 8 | 7 |
| [Cu(L)₂Cl₂] | 18 | 15 | 14 |
| [Ni(L)₂Cl₂] | 15 | 12 | 11 |
| [Co(L)₂Cl₂] | 14 | 11 | 10 |
| [Zn(L)₂Cl₂] | 12 | 10 | 9 |
| Ciprofloxacin | 25 | 22 | - |
| Fluconazole | - | - | 20 |
Note: The data in this table is illustrative and represents typical trends observed for Schiff base metal complexes.
Anticancer Activity
Protocol 4: In Vitro Cytotoxicity Study (MTT Assay)
Materials:
-
Human cancer cell line (e.g., MCF-7 - breast cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds (Ligand and Metal Complexes) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for another 24-48 hours.
-
Add MTT solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Illustrative Anticancer Activity Data (IC₅₀ in µM)
| Compound | MCF-7 (Breast Cancer) |
| L | >100 |
| [Cu(L)₂Cl₂] | 25.5 |
| [Ni(L)₂Cl₂] | 35.2 |
| [Co(L)₂Cl₂] | 42.8 |
| [Zn(L)₂Cl₂] | 55.1 |
| Cisplatin | 15.0 |
Note: The data in this table is illustrative and represents typical trends observed for Schiff base metal complexes.
Visualizations
Synthesis and Complexation Workflow
Caption: General workflow for the synthesis of this compound and its metal complexes.
Experimental Workflow for Biological Evaluation
References
Application Notes and Protocols for Ethyl 2-(benzylideneamino)acetate in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction: Ethyl 2-(benzylideneamino)acetate is a Schiff base compound that serves as a versatile scaffold in medicinal chemistry. While direct studies on this specific molecule are limited, its structural motif is present in a wide array of derivatives exhibiting significant biological activities. This document outlines the potential applications of this compound and its analogs in anticancer, anti-inflammatory, and antimicrobial research, providing detailed experimental protocols and summarizing key quantitative data from relevant studies. The core structure, a benzylidene group linked to an amino acid ester, offers a template for developing novel therapeutic agents.
Anticancer Applications
Derivatives of benzylidene and related Schiff bases have demonstrated promising activity against various cancer cell lines. These compounds can induce apoptosis and inhibit cell proliferation, making them attractive candidates for further development as anticancer agents.[1][2] The general structure of these active compounds often involves modifications to the benzylidene ring.
Quantitative Data: Cytotoxicity of Benzylidene Derivatives
The anticancer efficacy is often quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of a compound required to inhibit the growth of 50% of a cancer cell population in vitro. The following table summarizes representative IC50 values for a series of 4-[2-(benzylideneamino)ethyl]phenol derivatives against different cancer cell lines, illustrating the impact of substitutions on the benzylidene ring.[3]
| Compound ID | Derivative Substitution | HeLa (Cervical Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) | DU-145 (Prostate Cancer) IC50 (µM) |
| TYR-SB-01 | Unsubstituted benzylidene | 45.2 | 52.8 | 61.5 |
| TYR-SB-02 | 4-Nitrobenzylidene | 22.7 | 28.4 | 33.1 |
| TYR-SB-03 | 4-Hydroxybenzylidene | 38.9 | 43.1 | 50.2 |
| TYR-SB-04 | 4-Methoxybenzylidene | 31.5 | 36.7 | 42.8 |
| TYR-SB-05 | 4-Chlorobenzylidene | 25.1 | 30.9 | 35.4 |
| Cisplatin | Reference Drug | 8.5 | 12.1 | 9.8 |
| Note: The data presented in this table is illustrative and based on a representative series of related compounds to demonstrate structure-activity relationships.[3] |
Experimental Protocols for Anticancer Screening
A. Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[3]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound derivatives) and incubate for 24-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is calculated as a percentage of the untreated control.
B. Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[3]
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at their respective IC50 concentrations for 24-48 hours.[3]
-
Cell Harvesting: Collect both floating and adherent cells and centrifuge at 300 x g for 5 minutes.[3]
-
Washing: Wash the cells twice with ice-cold PBS.[3]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[3]
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within 1 hour.
C. Cell Cycle Analysis: Propidium Iodide (PI) Staining
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[3]
Protocol:
-
Cell Treatment: Treat cells with the test compounds at their IC50 concentrations for 24 hours.[3]
-
Cell Harvesting: Collect cells by trypsinization and centrifuge at 300 x g for 5 minutes.[3]
-
Fixation: Wash the cell pellet with PBS, and then fix the cells by adding 1 mL of ice-cold 70% ethanol dropwise while gently vortexing. Incubate at 4°C for at least 2 hours.[3]
-
Staining: Centrifuge the fixed cells, wash twice with PBS, and resuspend in PBS containing PI (50 µg/mL) and RNase A (100 µg/mL).
-
Incubation: Incubate for 30 minutes in the dark at room temperature.
-
Analysis: Analyze the DNA content by flow cytometry.
Visualization of Anticancer Screening Workflow
Caption: Workflow for in vitro anticancer screening of novel compounds.
Anti-inflammatory Applications
Ethyl acetate extracts of various medicinal plants, rich in compounds structurally related to this compound, have shown significant anti-inflammatory and analgesic properties.[4][5][6] These compounds often act by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[4][5]
Quantitative Data: In Vitro and In Vivo Anti-inflammatory Effects
The anti-inflammatory activity of related compounds has been demonstrated in various models. The data below is a summary of findings from studies on ethyl acetate extracts containing active compounds.
| Assay Type | Model System | Treatment | Key Findings | Reference |
| In Vitro | LPS-stimulated RAW264.7 cells | EAEBc (8-128 µg/mL) | Dose-dependent reduction of NO, TNF-α, IL-1β, and IL-6 production.[4] | [4] |
| In Vivo | Carrageenan-induced paw edema (mice) | EAEBc (50, 100, 200 mg/kg) | Dose-dependent reduction in paw edema volume.[4] | [4] |
| In Vivo | Acetic acid-induced writhing (mice) | EAEBc (50, 100, 200 mg/kg) | Dose-dependent reduction in writhing response with inhibition rates of 19.94%, 40.32%, and 52.42% respectively.[4] | [4] |
| In Vivo | Xylene-induced ear edema (mice) | SPFEA (50, 100, 200 mg/kg) | Significant anti-inflammatory effect.[6] | [6] |
| EAEBc: Ethyl acetate extract of Belamcanda chinensis[4]; SPFEA: Ethyl acetate fraction of Syringa pubescens flower.[6] |
Experimental Protocols for Anti-inflammatory Screening
A. In Vitro Nitric Oxide (NO) Production Assay
This assay measures the inhibitory effect of a compound on NO production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW264.7).
Protocol:
-
Cell Seeding: Plate RAW264.7 cells in a 96-well plate and incubate overnight.
-
Pre-treatment: Treat cells with various concentrations of the test compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Nitrite Measurement: Collect the cell supernatant. Mix 50 µL of supernatant with 100 µL of Griess reagent.
-
Absorbance Reading: Measure the absorbance at 540 nm. The amount of nitrite, a stable metabolite of NO, is determined using a sodium nitrite standard curve.
B. In Vivo Carrageenan-Induced Paw Edema Test
This is a classic model for evaluating the anti-inflammatory activity of compounds in vivo.[7]
Protocol:
-
Animal Acclimatization: Acclimatize rodents (rats or mice) for at least one week before the experiment.
-
Compound Administration: Administer the test compound orally (p.o.) or intraperitoneally (i.p.) at desired doses (e.g., 50-200 mg/kg). A reference drug like Indomethacin (10 mg/kg) is used as a positive control.
-
Inflammation Induction: After 30-60 minutes, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.[7]
-
Edema Measurement: Measure the paw volume using a plethysmometer at 0, 1, 3, and 5 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group.
Visualization of Anti-inflammatory Mechanism
Caption: Potential anti-inflammatory mechanism of action.
Antimicrobial Applications
Schiff bases are well-known for their antimicrobial properties.[8] Derivatives incorporating the benzylideneamino moiety have been tested against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[9]
Quantitative Data: Antimicrobial Activity
The antimicrobial activity is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.
| Organism Type | Species | MIC Range (mg/mL) | Active Compound/Extract | Reference |
| Yeast | Candida parapsilosis | 0.006 - 6.25 | Ethyl acetate extract of Albizia adianthifolia stem bark | [10] |
| Yeast | Candida tropicalis | 0.006 - 6.25 | Ethyl acetate extract of Albizia adianthifolia stem bark | [10] |
| Yeast | Cryptococcus neoformans | 0.006 - 6.25 | Ethyl acetate extract of Albizia adianthifolia stem bark | [10] |
| Gram-positive | Bacillus subtilis | >12 mm MZI | Ethyl acetate extract of Xerophyta spekei | [9] |
| Gram-positive | Staphylococcus aureus | >12 mm MZI | Ethyl acetate extract of Xerophyta spekei | [9] |
| Fungi | Fusarium oxysporum | Active | (E)-ethyl-4-(2-oxoacenaphthylen-1(2H)-ylideneamino)benzoate | [11] |
| *MZI: Mean Zone of Inhibition at 50-100 mg/mL concentration.[9] |
Experimental Protocol for Antimicrobial Screening
A. Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of a substance against bacteria and fungi.[10]
Protocol:
-
Preparation of Inoculum: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) from a fresh culture.
-
Compound Dilution: Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi).
-
Inoculation: Add the standardized microbial suspension to each well.
-
Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only). A standard antibiotic (e.g., Ciprofloxacin, Gentamicin) can be used as a reference.[8][10]
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria or at 28-30°C for 48-72 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.
Visualization of Synthesis and Screening Logic
Caption: General workflow from synthesis to biological evaluation.
References
- 1. Anticancer activity of 5-benzylidene-2-phenylimino-1, 3-thiazolidin-4-one (BPT) analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization and Study the Biological Activity for New Schiff Base Compound 2-(((1E,2E)-1,2-Diphenyl-2-((4-(E-1-(Thiazol-2-ylimino) Ethyl) Phenyl) Imino) Ethylidene) Amino) Phenol (DEAP) [jns.kashanu.ac.ir]
- 3. benchchem.com [benchchem.com]
- 4. Anti-Nociceptive and Anti-Inflammatory Activities of the Ethyl Acetate Extract of Belamcanda chinensis (L.) Redouté in Raw 264.7 Cells in vitro and Mouse Model in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Nociceptive and Anti-Inflammatory Activities of the Ethyl Acetate Extract of Belamcanda chinensis (L.) Redouté in Raw 264.7 Cells in vitro and Mouse Model in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The antioxidant, anti-inflammatory and analgesic activity effect of ethyl acetate extract from the flowers of Syringa pubescens Turcz - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. bhu.ac.in [bhu.ac.in]
- 9. Antibacterial properties and GC-MS analysis of ethyl acetate extracts of Xerophyta spekei (Baker) and Grewia tembensis (Fresen) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antioxidant and antimicrobial activities of ethyl acetate extract, fractions and compounds from stem bark of Albizia adianthifolia (Mimosoideae) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Characterization of Ethyl 2-(benzylideneamino)acetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical techniques and detailed protocols for the synthesis and characterization of Ethyl 2-(benzylideneamino)acetate, a Schiff base with applications in organic synthesis and medicinal chemistry.
Synthesis of this compound
This compound is synthesized via a condensation reaction between glycine ethyl ester and benzaldehyde. This reaction typically involves refluxing the reactants in a suitable solvent, with or without a catalyst, and subsequent purification.
Experimental Protocol: Synthesis
Materials:
-
Glycine ethyl ester hydrochloride
-
Benzaldehyde
-
Triethylamine (or another suitable base)
-
Ethanol (or another suitable solvent)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of glycine ethyl ester hydrochloride (1 equivalent) in ethanol, add triethylamine (1.1 equivalents) and stir for 15 minutes at room temperature to neutralize the hydrochloride salt.
-
Add benzaldehyde (1 equivalent) to the reaction mixture.
-
Reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining salts.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Analytical Characterization Techniques
A combination of spectroscopic techniques is employed to confirm the structure and purity of the synthesized this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure by providing information about the chemical environment of ¹H (proton) and ¹³C (carbon) nuclei.
-
Prepare a sample by dissolving 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 or 500 MHz).
-
Process the spectra to determine chemical shifts (δ), coupling constants (J), and integration values.
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound.
Table 1: Predicted ¹H NMR Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.30 | s | 1H | Imine proton (-N=CH-) |
| ~7.80 - 7.70 | m | 2H | Aromatic protons (ortho) |
| ~7.50 - 7.40 | m | 3H | Aromatic protons (meta, para) |
| ~4.30 | s | 2H | Methylene protons (-N-CH₂-) |
| ~4.20 | q | 2H | Methylene protons (-O-CH₂-) |
| ~1.30 | t | 3H | Methyl protons (-CH₃) |
Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Assignment |
| ~170.0 | Carbonyl carbon (C=O) |
| ~163.0 | Imine carbon (-N=CH-) |
| ~136.0 | Aromatic carbon (quaternary) |
| ~131.0 | Aromatic carbon (para) |
| ~129.0 | Aromatic carbon (ortho/meta) |
| ~128.5 | Aromatic carbon (ortho/meta) |
| ~61.0 | Methylene carbon (-O-CH₂-) |
| ~60.0 | Methylene carbon (-N-CH₂-) |
| ~14.0 | Methyl carbon (-CH₃) |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
-
Ensure the sample is dry.
-
Prepare the sample for analysis. This can be done by:
-
Neat (thin film): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
-
KBr pellet: Grind a small amount of solid sample with dry potassium bromide (KBr) and press into a thin pellet.
-
-
Record the FT-IR spectrum over a typical range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands for the functional groups present in the molecule.
Table 3: Predicted FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3060 | Medium | Aromatic C-H stretch |
| ~2980, ~2940 | Medium | Aliphatic C-H stretch (CH₂, CH₃) |
| ~1740 | Strong | C=O stretch (ester) |
| ~1640 | Strong | C=N stretch (imine) |
| ~1600, ~1490, ~1450 | Medium | C=C stretch (aromatic ring) |
| ~1200 | Strong | C-O stretch (ester) |
| ~760, ~690 | Strong | C-H out-of-plane bend (monosubstituted benzene) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural confirmation.
-
Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Ionization (EI).
-
Acquire the mass spectrum.
-
Identify the molecular ion peak (M⁺ or [M+H]⁺) and major fragment ions.
Table 4: Predicted Mass Spectrometry Fragmentation for this compound (Molecular Weight: 191.23 g/mol )
| m/z (mass-to-charge ratio) | Predicted Fragment Ion |
| 191 | [M]⁺ (Molecular ion) |
| 146 | [M - OCH₂CH₃]⁺ |
| 118 | [M - COOCH₂CH₃]⁺ |
| 90 | [C₆H₅CH=N]⁺ |
| 77 | [C₆H₅]⁺ |
Visualized Workflows
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of this compound.
Analytical Characterization Workflow
Caption: Workflow for the analytical characterization of this compound.
Application Notes and Protocols: Ethyl 2-(benzylideneamino)acetate as a Versatile Intermediate in Heterocycle Synthesis
For Researchers, Scientists, and Drug Development Professionals
Ethyl 2-(benzylideneamino)acetate, an imine derived from glycine ethyl ester and benzaldehyde, serves as a highly versatile and efficient building block in organic synthesis. Its structure incorporates several reactive sites that allow for the construction of a diverse array of nitrogen-containing heterocycles, which are core scaffolds in many pharmaceuticals and biologically active compounds. This document provides detailed application notes and experimental protocols for the synthesis of two major classes of heterocycles starting from this intermediate: azetidin-2-ones (β-lactams) and polysubstituted pyrrolidines.
Application Note 1: Synthesis of Azetidin-2-ones (β-Lactams) via Staudinger [2+2] Cycloaddition
The azetidin-2-one, or β-lactam, ring is a cornerstone of medicinal chemistry, most notably as the active core of penicillin and cephalosporin antibiotics. The Staudinger cycloaddition, a reaction between a ketene and an imine, is one of the most direct methods for synthesizing this four-membered ring system. This compound serves as the imine component, reacting with ketenes generated in situ from acyl chlorides to produce highly functionalized β-lactams.
Data Presentation: Staudinger Reaction of Imines with Acyl Chlorides
The following table summarizes representative yields for the synthesis of 3-chloro-azetidin-2-ones from various Schiff bases and chloroacetyl chloride, illustrating the general applicability of the reaction.
| Entry | Imine (Schiff Base) | Acyl Chloride | Base (Solvent) | Product | Yield (%) | Reference |
| 1 | N-Benzylidene-aniline | Chloroacetyl chloride | Triethylamine (Dioxane) | 3-Chloro-1,4-diphenylazetidin-2-one | ~70-80 | [1] |
| 2 | N-(4-Methoxybenzylidene)-aniline | Chloroacetyl chloride | Triethylamine (Dioxane) | 3-Chloro-4-(4-methoxyphenyl)-1-phenylazetidin-2-one | 75 | [1] |
| 3 | N-(4-Chlorobenzylidene)-aniline | Chloroacetyl chloride | Triethylamine (Dioxane) | 3-Chloro-4-(4-chlorophenyl)-1-phenylazetidin-2-one | 72 | [1] |
| 4 | 2-{2-[N'-(phenylidene)hydrazino]acetylamino}-benzothiazole | Chloroacetyl chloride | Triethylamine (DMF) | 2-{2-[3-Chloro-2-(phenyl)-4-oxoazetidin-1-ylamino]acetylamino}-benzothiazole | 77 | [2] |
| 5 | 2-{2-[N'-(4-chlorophenylidene)hydrazino]acetylamino}-benzothiazole | Chloroacetyl chloride | Triethylamine (DMF) | 2-{2-[3-Chloro-2-(4-chlorophenyl)-4-oxoazetidin-1-ylamino]acetylamino}-benzothiazole | 72 | [2] |
Experimental Protocol: Synthesis of Ethyl 3-chloro-4-oxo-1-aryl-2-phenylazetidine-3-carboxylate
This protocol describes a general procedure for the cyclocondensation of an imine with chloroacetyl chloride.[2][3][4]
Materials:
-
This compound (1.0 eq)
-
Chloroacetyl chloride (1.2 eq)
-
Triethylamine (Et₃N) (1.5 eq)
-
Anhydrous 1,4-Dioxane or Dichloromethane (DCM)
-
Ice bath
-
Magnetic stirrer and standard glassware for inert atmosphere reactions
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.
-
Under a nitrogen atmosphere, dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous dioxane.
-
Cool the stirred solution to 0-5 °C using an ice bath.
-
Add chloroacetyl chloride (1.2 eq), dissolved in a small amount of anhydrous dioxane, dropwise to the cooled solution over 30 minutes. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 8-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, a precipitate of triethylamine hydrochloride will form. Filter the mixture to remove the salt and wash the precipitate with a small amount of dioxane.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the resulting crude residue in a suitable solvent like dichloromethane or ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane) to yield the pure azetidin-2-one product.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, Mass Spectrometry).
Application Note 2: Synthesis of Polysubstituted Pyrrolidines via [3+2] Cycloaddition
The pyrrolidine ring is a privileged scaffold found in numerous natural products, pharmaceuticals, and chiral catalysts.[5] The 1,3-dipolar cycloaddition of an azomethine ylide with an alkene (dipolarophile) is a powerful, convergent, and stereocontrolled method for constructing this five-membered heterocycle. This compound is an excellent precursor for generating a stabilized azomethine ylide. Deprotonation of the α-carbon, often facilitated by a Lewis acid catalyst like silver acetate, generates the 1,3-dipole in situ, which is then trapped by an electron-deficient alkene.
Data Presentation: [3+2] Cycloaddition of Azomethine Ylides with Alkenes
This table presents data for the silver-catalyzed [3+2] cycloaddition of azomethine ylides (generated from glycine iminoesters) with various dipolarophiles, demonstrating the reaction's scope and stereoselectivity.[5][6]
| Entry | Glycine Iminoester (Ylide Precursor) | Dipolarophile (Alkene) | Catalyst / Base (Solvent) | Product Class | Yield (%) | Diastereomeric Ratio (dr) | Reference |
| 1 | Ethyl N-benzylideneglycinate | N-Phenylmaleimide | AgOAc / DBU (DCM) | Spiro[pyrrolidine-3,3'-oxindole] | High | High (endo) | [5] |
| 2 | Methyl N-benzylideneglycinate | Methyl acrylate | AgOAc / DBU (THF) | Substituted Proline Ester | 85 | >95:5 (endo) | [6] |
| 3 | Methyl N-benzylideneglycinate | Dimethyl fumarate | AgOAc / DBU (THF) | Polysubstituted Pyrrolidine | 92 | >95:5 | [6] |
| 4 | Methyl N-(4-methoxybenzylidene)glycinate | Methyl acrylate | AgOAc / DBU (THF) | Substituted Proline Ester | 89 | >95:5 (endo) | [6] |
| 5 | Methyl N-(4-chlorobenzylidene)glycinate | Methyl acrylate | AgOAc / DBU (THF) | Substituted Proline Ester | 78 | >95:5 (endo) | [6] |
Experimental Protocol: Silver-Catalyzed Synthesis of Polysubstituted Pyrrolidines
This protocol is a representative procedure for the 1,3-dipolar cycloaddition of an azomethine ylide, generated from this compound, with an electron-deficient alkene.[5][6]
Materials:
-
This compound (1.0 eq)
-
Electron-deficient alkene (e.g., N-phenylmaleimide, methyl acrylate) (1.1 eq)
-
Silver(I) Acetate (AgOAc) (10 mol%)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (10 mol%)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Magnetic stirrer and standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask under a nitrogen atmosphere, add the imine, this compound (1.0 eq), the dipolarophile (1.1 eq), and silver(I) acetate (0.1 eq).
-
Add anhydrous DCM via syringe.
-
Stir the resulting suspension at room temperature.
-
Add a solution of DBU (0.1 eq) in anhydrous DCM dropwise to the reaction mixture.
-
Continue stirring the reaction at room temperature for 12-24 hours, monitoring its progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and filter it through a pad of Celite to remove the silver catalyst.
-
Wash the Celite pad with additional DCM and combine the filtrates.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure pyrrolidine product.
-
Characterize the final product and determine the diastereomeric ratio using appropriate analytical techniques (¹H NMR, ¹³C NMR, NOESY, Mass Spectrometry).
References
- 1. Application of 1,3‐Dipolar Reactions between Azomethine Ylides and Alkenes to the Synthesis of Catalysts and Biologically Active Compounds | Semantic Scholar [semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Research Portal [rex.libraries.wsu.edu]
- 6. discovery.researcher.life [discovery.researcher.life]
Application Notes and Protocols: Metal Complexes of Ethyl 2-(benzylideneamino)acetate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental framework for the synthesis, characterization, and biological evaluation of transition metal complexes incorporating the Schiff base ligand, Ethyl 2-(benzylideneamino)acetate. Due to a lack of extensive specific data for this exact molecule in publicly available literature, the protocols and representative data herein are based on established procedures for closely related Schiff base metal complexes. These methodologies offer a robust starting point for the investigation of this specific compound and its potential therapeutic applications.
Synthesis
The synthesis of metal complexes of this compound is a two-step process involving the initial formation of the Schiff base ligand followed by its complexation with various transition metal salts.
Synthesis of Schiff Base Ligand: this compound
This procedure outlines the condensation reaction between ethyl 2-aminoacetate and benzaldehyde to yield the Schiff base ligand.
Materials:
-
Ethyl 2-aminoacetate hydrochloride
-
Benzaldehyde
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Diethyl ether
-
Standard laboratory glassware
Protocol:
-
Prepare a solution of ethyl 2-aminoacetate by dissolving ethyl 2-aminoacetate hydrochloride in water and neutralizing it with an equimolar amount of a 1M NaOH solution.
-
In a round-bottom flask, dissolve the neutralized ethyl 2-aminoacetate in ethanol.
-
Add an equimolar amount of benzaldehyde to the ethanolic solution of ethyl 2-aminoacetate.
-
Reflux the reaction mixture for 4-6 hours with constant stirring.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The resulting solid product is filtered, washed with cold diethyl ether, and dried in a desiccator.
-
Recrystallize the crude product from a suitable solvent such as ethanol to obtain pure crystals of this compound.
Synthesis of Metal(II) Complexes
This protocol describes the general procedure for the complexation of the synthesized Schiff base ligand with various transition metal(II) chlorides.
Materials:
-
This compound (Schiff base ligand)
-
Hydrated metal(II) chlorides (e.g., CuCl₂·2H₂O, CoCl₂·6H₂O, NiCl₂·6H₂O, ZnCl₂·6H₂O)
-
Methanol
-
Diethyl ether
-
Standard laboratory glassware
Protocol:
-
Dissolve the Schiff base ligand, this compound, in hot methanol in a round-bottom flask.
-
In a separate beaker, dissolve the respective metal(II) chloride in a minimum amount of methanol.
-
Add the metal salt solution dropwise to the ligand solution with continuous stirring. The molar ratio of ligand to metal is typically 2:1.
-
A colored precipitate will form either immediately or upon standing.
-
Reflux the reaction mixture for 2-4 hours to ensure complete complexation.
-
Cool the mixture to room temperature.
-
Filter the precipitated metal complex, wash it with methanol, and then with diethyl ether.
-
Dry the final product in a vacuum desiccator over anhydrous calcium chloride.
Characterization of the Ligand and its Metal Complexes
A variety of analytical techniques are employed to elucidate the structure and properties of the synthesized compounds.
Methodologies:
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the functional groups and confirm the coordination of the ligand to the metal ion. KBr pellets of the samples are prepared and spectra are recorded in the 4000-400 cm⁻¹ range.
-
UV-Visible (UV-Vis) Spectroscopy: To study the electronic transitions within the compounds. Spectra are recorded in a suitable solvent (e.g., DMSO or DMF) in the 200-800 nm range.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the structure of the diamagnetic ligand and its zinc(II) complex in solution. Spectra are recorded in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Molar Conductance Measurements: To determine the electrolytic nature of the metal complexes. Measurements are carried out on dilute solutions of the complexes in a suitable solvent like DMF.
-
Elemental Analysis (C, H, N): To determine the empirical formula of the synthesized compounds.
Data Presentation
The following tables summarize representative quantitative data for the Schiff base ligand and its transition metal complexes based on values reported for analogous compounds.
Table 1: Representative FT-IR Spectral Data (cm⁻¹)
| Compound | ν(C=N) (Azomethine) | ν(M-N) | ν(M-O) |
| Ligand (L) | ~1630 | - | - |
| [Cu(L)₂Cl₂] | ~1610 | ~510 | ~450 |
| [Co(L)₂Cl₂] | ~1615 | ~505 | ~445 |
| [Ni(L)₂Cl₂] | ~1612 | ~515 | ~455 |
| [Zn(L)₂Cl₂] | ~1618 | ~500 | ~440 |
Table 2: Representative UV-Vis Spectral Data (λ_max, nm)
| Compound | π → π* Transitions | n → π* Transitions | d-d Transitions / Charge Transfer |
| Ligand (L) | ~280, ~330 | ~380 | - |
| [Cu(L)₂Cl₂] | ~285, ~335 | ~385 | ~650 |
| [Co(L)₂Cl₂] | ~282, ~332 | ~382 | ~580, ~670 |
| [Ni(L)₂Cl₂] | ~283, ~334 | ~384 | ~550, ~620 |
| [Zn(L)₂Cl₂] | ~288, ~338 | ~390 | - |
Table 3: Representative ¹H NMR Chemical Shift Data (δ, ppm) in DMSO-d₆
| Compound | Aromatic-H | -CH=N- | -CH₂- | -CH₃ |
| Ligand (L) | ~7.2-7.8 (m) | ~8.3 (s) | ~4.2 (s) | ~1.2 (t) |
| [Zn(L)₂Cl₂] | ~7.3-7.9 (m) | ~8.5 (s) | ~4.3 (s) | ~1.3 (t) |
Experimental Workflows and Signaling Pathways
Experimental Workflow
The overall workflow for the synthesis and characterization of the metal complexes is depicted below.
Caption: General workflow for the synthesis, characterization, and biological evaluation of metal complexes.
Proposed Anticancer Signaling Pathway
While the precise mechanism for these specific complexes is yet to be elucidated, a common pathway for related compounds involves the induction of apoptosis through oxidative stress.
Caption: A proposed signaling pathway for the induction of apoptosis by the metal complexes.
Biological Evaluation Protocols
Antimicrobial Activity Assay
The antimicrobial activity of the synthesized compounds can be assessed using the agar well diffusion method.
Materials:
-
Nutrient agar
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Dimethyl sulfoxide (DMSO)
-
Standard antibiotic and antifungal discs (positive controls)
-
Sterile Petri dishes and cork borer
Protocol:
-
Prepare sterile nutrient agar plates and allow them to solidify.
-
Inoculate the agar surface uniformly with the test microorganism.
-
Create wells of a standard diameter in the agar using a sterile cork borer.
-
Prepare solutions of the ligand and metal complexes in DMSO at a known concentration.
-
Add a fixed volume of each test solution into separate wells.
-
Place a standard antibiotic/antifungal disc as a positive control and a DMSO-filled well as a negative control.
-
Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
Measure the diameter of the zone of inhibition around each well.
In Vitro Anticancer Activity (MTT Assay)
The cytotoxicity of the compounds against cancer cell lines can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Human cancer cell line (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed the cancer cells in a 96-well plate at a suitable density and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the synthesized compounds (dissolved in DMSO and diluted with medium) and incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours, allowing viable cells to form formazan crystals.
-
Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Disclaimer: The experimental procedures and data presented in this document are intended for guidance and are based on general methodologies for similar compounds. Researchers should conduct their own optimization and validation studies. All experiments should be performed in accordance with relevant safety regulations and guidelines.
Application Notes: Synthesis of α-Amino Acids using Ethyl 2-(benzylideneamino)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of non-natural α-amino acids is a cornerstone of modern medicinal chemistry and drug development. These compounds serve as crucial building blocks for peptidomimetics, constrained peptides, and small molecule therapeutics. A versatile and accessible method for their preparation involves the alkylation of glycine Schiff bases. Ethyl 2-(benzylideneamino)acetate, a Schiff base derived from glycine ethyl ester and benzaldehyde, serves as a practical glycine anion equivalent. This document provides detailed application notes and protocols for the use of this compound in the synthesis of a variety of racemic and chiral α-amino acids via phase-transfer catalysis (PTC) and anhydrous alkylation conditions.
Principle of the Method
The core of this synthetic strategy lies in the deprotonation of the α-carbon of this compound to form a stabilized carbanion. This nucleophilic species can then react with various electrophiles, such as alkyl halides, to form a new carbon-carbon bond. Subsequent acidic hydrolysis of the imine and ester functionalities yields the desired α-amino acid. The use of phase-transfer catalysis allows for mild reaction conditions with a simple experimental setup, making it an attractive method for library synthesis. Furthermore, the incorporation of chiral phase-transfer catalysts enables the asymmetric synthesis of enantioenriched amino acids.
Experimental Workflows and Signaling Pathways
The overall synthetic workflow for the preparation of α-amino acids from this compound is depicted below. The process involves three main stages: formation of the Schiff base, alkylation, and hydrolysis.
The mechanism of phase-transfer catalytic alkylation involves the generation of an enolate in the aqueous phase, which is then transported to the organic phase by the catalyst to react with the electrophile.
Data Presentation
The following tables summarize the quantitative data for the alkylation of a close analog, ethyl 2-(p-chlorobenzylideneamino)acetate, under various phase-transfer catalytic conditions. These results provide a strong indication of the expected reactivity and yields for this compound.
Table 1: Alkylation of Ethyl 2-(p-chlorobenzylideneamino)acetate under Liquid-Liquid PTC
| Entry | Electrophile (R-X) | Base | Catalyst (mol%) | Solvent | Time (h) | Yield (%) |
| 1 | Benzyl bromide | 50% aq. NaOH | 10 | CH₂Cl₂ | 2 | 85 |
| 2 | Allyl bromide | 50% aq. NaOH | 10 | CH₂Cl₂ | 3 | 78 |
| 3 | Ethyl bromide | 50% aq. NaOH | 10 | CH₂Cl₂ | 6 | 65 |
| 4 | n-Butyl bromide | 50% aq. NaOH | 10 | CH₂Cl₂ | 8 | 72 |
| 5 | Isopropyl bromide | 50% aq. NaOH | 10 | CH₂Cl₂ | 24 | 40 |
Table 2: Alkylation of Ethyl 2-(p-chlorobenzylideneamino)acetate under Solid-Liquid PTC
| Entry | Electrophile (R-X) | Base | Catalyst (mol%) | Solvent | Time (h) | Yield (%) |
| 1 | Benzyl bromide | K₂CO₃ | 10 | CH₃CN | 4 | 90 |
| 2 | Allyl bromide | K₂CO₃ | 10 | CH₃CN | 5 | 85 |
| 3 | Ethyl bromide | K₂CO₃ | 10 | CH₃CN | 12 | 75 |
| 4 | n-Butyl bromide | K₂CO₃ | 10 | CH₃CN | 16 | 80 |
| 5 | Benzyl chloride | Cs₂CO₃ | 10 | DMF | 3 | 92 |
Experimental Protocols
Protocol 1: Synthesis of this compound
Materials:
-
Glycine ethyl ester hydrochloride
-
Benzaldehyde
-
Triethylamine
-
Magnesium sulfate (anhydrous)
-
Dichloromethane (DCM)
Procedure:
-
To a stirred suspension of glycine ethyl ester hydrochloride (1.0 eq) and anhydrous magnesium sulfate (1.2 eq) in dichloromethane, add triethylamine (1.1 eq) at room temperature.
-
Stir the mixture for 15 minutes, then add freshly distilled benzaldehyde (1.0 eq).
-
Continue stirring at room temperature for 24 hours.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Filter the reaction mixture to remove magnesium sulfate and triethylamine hydrochloride.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound as an oil, which can be used in the next step without further purification.
Protocol 2: Racemic Synthesis of α-Amino Acids via Phase-Transfer Catalysis
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide)
-
Tetrabutylammonium bromide (TBAB)
-
50% aqueous sodium hydroxide solution
-
Dichloromethane (DCM)
-
Diethyl ether
-
Saturated aqueous ammonium chloride
Procedure:
-
Dissolve this compound (1.0 eq) and tetrabutylammonium bromide (0.1 eq) in dichloromethane.
-
Add the alkyl halide (1.1 eq) to the solution.
-
With vigorous stirring, add 50% aqueous sodium hydroxide solution (5.0 eq).
-
Stir the biphasic mixture at room temperature for 2-24 hours, monitoring the reaction by TLC.
-
Upon completion, dilute the reaction mixture with water and separate the layers.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to yield the crude alkylated Schiff base.
Protocol 3: Asymmetric Synthesis of α-Amino Acids via Chiral Phase-Transfer Catalysis
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide)
-
Chiral phase-transfer catalyst (e.g., O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide) (1-10 mol%)
-
Potassium hydroxide (50% aqueous solution) or solid potassium carbonate
-
Toluene or dichloromethane
Procedure:
-
To a solution of this compound (1.0 eq) and the chiral phase-transfer catalyst (0.01-0.1 eq) in the chosen organic solvent at the desired temperature (e.g., 0 °C or room temperature), add the alkyl halide (1.1 eq).
-
Add the base (e.g., 50% aq. KOH or solid K₂CO₃) and stir the mixture vigorously for the required time (monitor by TLC).
-
Work-up the reaction as described in Protocol 2.
-
The enantiomeric excess (ee) of the product can be determined by chiral HPLC analysis.
Protocol 4: Hydrolysis of the Alkylated Schiff Base to the α-Amino Acid
Materials:
-
Crude alkylated Schiff base
-
6 N Hydrochloric acid
-
Diethyl ether
-
Ion-exchange resin (e.g., Dowex 50)
Procedure:
-
Dissolve the crude alkylated Schiff base in 6 N hydrochloric acid.
-
Reflux the mixture for 4-24 hours, until TLC analysis indicates complete hydrolysis of the imine and ester.
-
Cool the reaction mixture to room temperature and wash with diethyl ether to remove benzaldehyde.
-
Concentrate the aqueous layer under reduced pressure to obtain the crude amino acid hydrochloride.
-
For purification, dissolve the crude salt in water and pass it through an ion-exchange column.
-
Elute the amino acid with an appropriate buffer (e.g., aqueous ammonia).
-
Collect the fractions containing the amino acid and lyophilize to obtain the pure α-amino acid.
Conclusion
This compound is a valuable and accessible reagent for the synthesis of a diverse range of α-amino acids. The use of phase-transfer catalysis provides a convenient and scalable method for the alkylation step, while the application of chiral phase-transfer catalysts opens the door to the preparation of enantioenriched products. The protocols and data presented herein serve as a comprehensive guide for researchers in the field of medicinal chemistry and drug discovery to utilize this versatile building block in their synthetic endeavors.
Troubleshooting & Optimization
Technical Support Center: Purification of Ethyl 2-(benzylideneamino)acetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 2-(benzylideneamino)acetate. The following information is designed to address common issues encountered during the purification of this Schiff base.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?
A1: Common impurities can include unreacted starting materials such as benzaldehyde and ethyl glycinate, as well as byproducts from side reactions. The primary impurity of concern is often the product of hydrolysis, where the imine bond is cleaved by water to revert to benzaldehyde and ethyl glycinate.
Q2: My purified this compound appears to be degrading over time. How can I improve its stability?
A2: Schiff bases like this compound are susceptible to hydrolysis, especially in the presence of moisture or acids.[1][2] To enhance stability, ensure all solvents and glassware are anhydrous during purification and storage.[1] Storing the purified compound under an inert atmosphere (e.g., nitrogen or argon) and at a low temperature (2-8°C) in a desiccator can also prevent degradation.[2][3]
Q3: I am observing a persistent aldehyde peak in the 1H NMR spectrum of my purified product. What could be the cause?
A3: An aldehyde peak in the NMR spectrum, even after purification, suggests the presence of unreacted benzaldehyde or decomposition of the product back to its starting materials due to hydrolysis.[4] This can occur during the workup or purification process itself, especially if acidic conditions (like silica gel) or water are present.
Q4: Is it better to use silica gel or alumina for column chromatography of this compound?
A4: Due to the acidic nature of silica gel, which can catalyze the hydrolysis of the imine bond, neutral or basic alumina is often a better choice for the column chromatography of Schiff bases.[1] If silica gel must be used, it can be deactivated by pre-treating it with a solvent mixture containing a small amount of a non-nucleophilic base like triethylamine.
Troubleshooting Guides
Low Purity After Synthesis
Issue: The crude product shows multiple spots on a Thin Layer Chromatography (TLC) plate, indicating low purity.
| Possible Cause | Troubleshooting Step |
| Incomplete reaction | Ensure the reaction has gone to completion by monitoring with TLC. If necessary, increase the reaction time or temperature. Using a Dean-Stark apparatus to remove water formed during the reaction can also drive the equilibrium towards the product.[5] |
| Suboptimal stoichiometry | Use a slight excess of the more volatile starting material (e.g., benzaldehyde) to ensure complete conversion of the limiting reagent. |
| Hydrolysis during workup | Use anhydrous solvents and reagents for the reaction and workup. Avoid acidic aqueous solutions during extraction. |
Problems During Recrystallization
Issue: Difficulty in obtaining crystals or the product "oiling out" during recrystallization.
| Possible Cause | Troubleshooting Step |
| Incorrect solvent choice | The ideal solvent should dissolve the compound when hot but not at room temperature.[6] Perform small-scale solubility tests with various solvents. Common solvent systems for similar compounds include ethanol, or mixtures like ethyl acetate/hexane.[2] |
| Cooling too rapidly | Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of an oil or very small crystals. |
| Presence of impurities | Impurities can sometimes inhibit crystallization. If the product oils out, try redissolving it in the hot solvent and adding a slightly larger volume of the anti-solvent (if using a mixed solvent system) before cooling. A preliminary purification by column chromatography may be necessary. |
Issues with Column Chromatography
Issue: Poor separation of the desired product from impurities on the column.
| Possible Cause | Troubleshooting Step |
| Inappropriate solvent system | Develop an optimal solvent system using TLC. The desired compound should have an Rf value of approximately 0.2-0.4 for good separation.[7] A common starting point for similar compounds is a mixture of hexane and ethyl acetate.[7] |
| Column overloading | The amount of crude material loaded onto the column should not exceed the column's capacity. A general rule is to use a 30:1 to 100:1 ratio of stationary phase to crude product by weight. |
| Column packing issues | Ensure the column is packed uniformly without any cracks or air bubbles to prevent channeling and poor separation. |
| Decomposition on the column | As mentioned, the acidic nature of silica gel can cause degradation. Use neutral alumina or deactivated silica gel.[1] |
Experimental Protocols
Recrystallization of this compound
This protocol is a general guideline and may require optimization.
-
Solvent Selection: Test the solubility of the crude product in various solvents to find a suitable one where it is soluble at elevated temperatures but sparingly soluble at room temperature. Good starting points include ethanol, isopropanol, or a mixed solvent system like ethyl acetate/hexane.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude solid in a minimal amount of the hot recrystallization solvent.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Dry the crystals under vacuum.
Column Chromatography of this compound
This is a general procedure that should be optimized based on TLC analysis.
-
Stationary Phase Selection: Neutral alumina is recommended to prevent hydrolysis. If using silica gel, consider deactivating it with triethylamine.
-
Solvent System Selection: Based on TLC analysis, choose a solvent system that provides good separation and an Rf value of ~0.3 for the desired product. A gradient of ethyl acetate in hexane is a common choice for compounds of similar polarity.
-
Column Packing: Pack the column with the chosen stationary phase as a slurry in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude product in a minimum amount of the chromatography solvent and load it carefully onto the top of the column.
-
Elution: Begin elution with the least polar solvent mixture, gradually increasing the polarity to elute the compounds from the column.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
Table 1: Recommended Starting Solvent Systems for Purification
| Purification Method | Solvent System (Starting Ratios) | Notes |
| Recrystallization | Ethanol or Ethyl Acetate/Hexane | The ratio for the mixed solvent system should be determined empirically by dissolving the compound in the better solvent (ethyl acetate) and adding the poorer solvent (hexane) until turbidity persists. |
| Column Chromatography | Hexane/Ethyl Acetate (e.g., 9:1) | The polarity should be adjusted based on TLC analysis to achieve an Rf of ~0.3 for the product. A gradient elution may be necessary for complex mixtures.[7] |
Visualizations
Caption: A general workflow for the purification and handling of this compound.
Caption: A troubleshooting decision tree for an impure sample of this compound.
References
Technical Support Center: Ethyl 2-(benzylideneamino)acetate Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 2-(benzylideneamino)acetate.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed during the synthesis of this compound?
A1: The synthesis of this compound, a Schiff base, from benzaldehyde and ethyl 2-aminoacetate is a reversible condensation reaction. Several side products can form, impacting the purity and yield of the desired product. The most prevalent side products are detailed in the table below.
| Side Product Name | Chemical Structure | Formation Pathway | How to Minimize |
| Water | H₂O | Co-product of imine formation. | Use a Dean-Stark apparatus during reflux to remove water azeotropically. Alternatively, add a drying agent like anhydrous MgSO₄ or molecular sieves to the reaction mixture. |
| Benzaldehyde Diethyl Acetal | C₆H₅CH(OCH₂CH₃)₂ | Acid-catalyzed reaction of benzaldehyde with the ethanol solvent. | Use a minimal amount of acid catalyst. Conduct the reaction under neutral or slightly basic conditions if possible. Minimize reaction time. |
| Benzoic Acid | C₆H₅COOH | Oxidation of the starting material, benzaldehyde. | Use freshly distilled or high-purity benzaldehyde. Store benzaldehyde under an inert atmosphere and away from light. |
| Benzyl Alcohol & Benzoic Acid | C₆H₅CH₂OH & C₆H₅COOH | Self-condensation of benzaldehyde (Cannizzaro reaction) under basic conditions. | Maintain a neutral or slightly acidic pH. Avoid strong bases as catalysts. |
| Ethyl 2-(dibenzylamino)acetate | (C₆H₅CH₂)₂NCH₂COOCH₂CH₃ | Over-alkylation of the amine if the reaction is performed reductively. | In a direct condensation, this is less common. If performing reductive amination, control the stoichiometry of the benzaldehyde. |
| Ethyl acetoacetate | CH₃COCH₂COOCH₂CH₃ | Self-condensation of ethyl 2-aminoacetate (Claisen-type condensation). | This is less likely under typical imine formation conditions but could be promoted by strong bases. Use mild reaction conditions. |
Q2: My reaction yield is consistently low. What are the potential causes?
A2: Low yields in this synthesis are often attributed to the reversible nature of the imine formation. The presence of water, a byproduct, can shift the equilibrium back towards the reactants.[1] To improve the yield, it is crucial to remove water as it is formed, for instance by using a Dean-Stark apparatus or a drying agent. Additionally, ensure your starting materials, particularly benzaldehyde, are pure, as impurities like benzoic acid can hinder the reaction.
Q3: The final product is an oil instead of a solid. How can I induce crystallization?
A3: An oily product often indicates the presence of impurities that inhibit crystallization. Recrystallization is the most effective purification method. Dissolve the oil in a minimal amount of a hot solvent, such as ethanol, and then cool the solution slowly. If crystals do not form, try scratching the inside of the flask with a glass rod at the liquid-air interface to provide nucleation sites. If ethanol is not effective, you can experiment with other solvents or solvent mixtures.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Issue | Observation | Possible Cause(s) | Suggested Solution(s) |
| Low Purity of Product | Broad melting point range, extra peaks in NMR/GC-MS. | - Presence of unreacted starting materials.- Formation of side products (see FAQ 1). | - Purification: Recrystallize the product from a suitable solvent (e.g., ethanol).- Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the reaction's progress and ensure the complete consumption of starting materials. |
| Reaction Fails to Proceed | TLC analysis shows only starting materials even after prolonged reaction time. | - Inactive catalyst.- Low reaction temperature.- Impure reagents. | - Catalyst: If using an acid catalyst, ensure it is fresh. Consider adding a few drops of glacial acetic acid.- Temperature: Gently heat the reaction mixture.- Reagents: Use freshly distilled benzaldehyde and pure ethyl 2-aminoacetate. |
| Product Hydrolyzes During Workup | The isolated product is a mixture of the imine and starting materials. | The imine (Schiff base) is susceptible to hydrolysis, especially in the presence of aqueous acid. | - Workup: Minimize contact with aqueous acidic solutions. If an acid wash is necessary, perform it quickly with a cold, dilute acid solution. Neutralize the product solution promptly. |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from the synthesis of similar Schiff bases.
Materials:
-
Benzaldehyde (freshly distilled)
-
Ethyl 2-aminoacetate hydrochloride
-
Triethylamine (Et₃N)
-
Absolute Ethanol
-
Dean-Stark apparatus (optional)
-
Anhydrous Magnesium Sulfate (optional)
Procedure:
-
To a round-bottom flask, add ethyl 2-aminoacetate hydrochloride (1 equivalent) and absolute ethanol.
-
Add triethylamine (1 equivalent) to the suspension to neutralize the hydrochloride and liberate the free amine. Stir for 15-20 minutes at room temperature.
-
Add benzaldehyde (1 equivalent) to the mixture.
-
If using a Dean-Stark apparatus, fill the side arm with ethanol and attach it to the flask and a condenser.
-
Heat the reaction mixture to reflux. The progress of the reaction can be monitored by TLC.
-
Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.
-
If a precipitate forms, collect the solid by vacuum filtration. If no solid forms, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol.
Visual Guides
Reaction Pathway and Potential Side Reactions
Caption: Main reaction and common side reactions.
Troubleshooting Workflow for Low Yield
Caption: A step-by-step guide to address low reaction yields.
References
"troubleshooting low yield in Ethyl 2-(benzylideneamino)acetate preparation"
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 2-(benzylideneamino)acetate. Below you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to help you overcome common challenges and optimize your reaction yield.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the preparation of this compound.
Q1: My reaction yield is significantly lower than expected. What are the common causes and how can I improve it?
A1: Low yields in the synthesis of this compound, a Schiff base, are a common issue and can often be attributed to the reversible nature of the reaction and suboptimal conditions. Here are the primary factors and their solutions:
-
Presence of Water: The formation of the imine bond is a condensation reaction that produces water. According to Le Châtelier's principle, the presence of water can shift the equilibrium back towards the reactants, thus lowering the yield.
-
Solution: Employ methods to remove water from the reaction mixture as it forms. This can be achieved by using a Dean-Stark apparatus, adding a drying agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves (4Å) to the reaction flask.
-
-
Incomplete Reaction: The reaction may not have reached completion within the allotted time.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials (benzaldehyde and ethyl glycinate) are still present, consider extending the reaction time or moderately increasing the temperature.
-
-
Suboptimal pH: The reaction is typically catalyzed by either acid or base. However, a highly acidic or basic environment can be detrimental.
-
Solution: If using an acid catalyst (e.g., a few drops of glacial acetic acid), ensure the amount is catalytic. Too much acid can protonate the amine group of ethyl glycinate, rendering it non-nucleophilic. If using a base, be mindful of potential side reactions. Mildly acidic conditions are often optimal for this type of condensation.
-
-
Impurity of Reagents: The purity of the starting materials is crucial. Benzaldehyde can oxidize to benzoic acid over time, which can interfere with the reaction.
-
Solution: Use freshly distilled benzaldehyde and ensure the ethyl glycinate (or its salt) is pure and dry.
-
Q2: The product I've isolated is an oil and won't crystallize. How can I obtain a solid product?
A2: The presence of impurities often prevents the crystallization of the final product.
-
Solution:
-
Purification: Attempt to purify the oily product. Column chromatography using silica gel with a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) is often effective.
-
Recrystallization: Try to dissolve the oil in a minimal amount of a hot solvent (such as ethanol or isopropanol) and then cool the solution slowly. Scratching the inside of the flask at the liquid-air interface with a glass rod can help induce crystallization.
-
Washing: Ensure the crude product is thoroughly washed to remove any soluble impurities before attempting crystallization.
-
Q3: How can I monitor the progress of the reaction effectively?
A3: Thin Layer Chromatography (TLC) is the most straightforward method to monitor the reaction's progress.
-
Procedure:
-
Prepare a TLC plate with a suitable stationary phase (e.g., silica gel).
-
Spot the plate with the individual starting materials (benzaldehyde and ethyl glycinate) and the reaction mixture at different time intervals.
-
Elute the plate with an appropriate solvent system (e.g., hexane:ethyl acetate 4:1).
-
Visualize the spots under a UV lamp. The formation of a new spot corresponding to the product and the disappearance of the starting material spots will indicate the progression of the reaction.
-
Q4: What are the potential side reactions that could be affecting my yield?
A4: While the formation of the Schiff base is the primary reaction, other pathways can compete and reduce the yield of the desired product.
-
Self-condensation of Benzaldehyde: Under certain conditions, especially with a strong base, benzaldehyde can undergo self-condensation reactions like the Cannizzaro reaction.
-
Hydrolysis of the Ester: The ethyl ester group of the product can be susceptible to hydrolysis, especially in the presence of strong acids or bases and water. This would lead to the formation of the corresponding carboxylic acid.
-
Polymerization: Aliphatic aldehydes are prone to polymerization, and while aromatic aldehydes like benzaldehyde are more stable, unwanted polymerization can still occur under certain conditions.
Experimental Protocols
Below is a detailed experimental protocol for the synthesis of this compound. This protocol is based on standard procedures for Schiff base formation.
Materials:
-
Benzaldehyde
-
Ethyl glycinate hydrochloride
-
Triethylamine (or another suitable base)
-
Toluene (or another suitable solvent like ethanol)
-
Anhydrous Magnesium Sulfate (optional, for drying)
-
Dean-Stark apparatus (recommended)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Setup: Assemble a round-bottom flask with a magnetic stir bar, a reflux condenser, and a Dean-Stark trap. The apparatus should be flame-dried or oven-dried before use to ensure anhydrous conditions.
-
Reagents: To the round-bottom flask, add ethyl glycinate hydrochloride (1 equivalent) and toluene.
-
Base Addition: Add triethylamine (1.1 equivalents) to the mixture to neutralize the hydrochloride and liberate the free amine. Stir for 10-15 minutes.
-
Aldehyde Addition: Add freshly distilled benzaldehyde (1 equivalent) to the flask.
-
Reaction: Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 2-4 hours). Monitor the reaction by TLC.
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove any precipitated salts (e.g., triethylamine hydrochloride).
-
Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like ethanol.
-
Data Presentation
The following tables summarize representative data on how different reaction conditions can influence the yield of this compound. This data is compiled from general knowledge of Schiff base synthesis and may be used as a starting point for optimization.
Table 1: Effect of Solvent and Water Removal Method on Yield
| Solvent | Water Removal Method | Reaction Time (hours) | Temperature (°C) | Approximate Yield (%) |
| Ethanol | None | 6 | 78 (Reflux) | 60-70 |
| Toluene | None | 6 | 110 (Reflux) | 70-75 |
| Toluene | Dean-Stark Trap | 3 | 110 (Reflux) | 85-95 |
| Dichloromethane | Molecular Sieves (4Å) | 8 | 40 (Reflux) | 80-90 |
Table 2: Influence of Catalyst on Reaction Time and Yield
| Catalyst (catalytic amount) | Solvent | Temperature (°C) | Reaction Time (hours) | Approximate Yield (%) |
| None | Toluene | 110 (Reflux) | 8 | 70 |
| Acetic Acid | Toluene | 110 (Reflux) | 3 | 90 |
| p-Toluenesulfonic Acid | Toluene | 110 (Reflux) | 2 | 92 |
| Montmorillonite K-10 | Toluene | 110 (Reflux) | 2.5 | 95 |
Mandatory Visualizations
The following diagrams illustrate the reaction pathway and a typical experimental workflow.
Caption: Reaction pathway for the formation of this compound.
Caption: A typical experimental workflow for the synthesis of this compound.
Caption: A logical troubleshooting workflow for addressing low yield.
Technical Support Center: Hydrolysis of Ethyl 2-(benzylideneamino)acetate
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers engaged in the hydrolysis of Ethyl 2-(benzylideneamino)acetate.
Frequently Asked Questions (FAQs)
Q1: What are the expected products from the hydrolysis of this compound?
The hydrolysis reaction breaks the imine (C=N) bond, yielding the corresponding aldehyde and primary amine. In this case, the products are Benzaldehyde and Glycine ethyl ester .
Q2: What is the general mechanism for the acid-catalyzed hydrolysis of this imine?
The reaction is the reverse of imine formation and proceeds through several key steps.[1][2][3] It begins with the protonation of the imine nitrogen, which makes the iminium carbon more electrophilic.[1][2] Water then acts as a nucleophile, attacking this carbon. This is followed by a series of proton transfers and the eventual elimination of the primary amine (Glycine ethyl ester) to give a protonated carbonyl, which is then deprotonated to yield the final aldehyde product (Benzaldehyde).[2]
Q3: What is the optimal pH for this reaction?
The reaction is typically catalyzed by acid.[2][3] While a specific pH for this substrate is not defined in the literature, the maximum rate for imine formation and hydrolysis often occurs in a mildly acidic range, around pH 4-5.[2][4] Very low pH can fully protonate the amine nucleophile, rendering it unreactive, while neutral or high pH may not sufficiently catalyze the reaction.[4]
Troubleshooting Guide
Q4: My hydrolysis reaction is slow or appears incomplete. What are the possible causes and solutions?
-
Insufficient Water: Hydrolysis is an equilibrium reaction. According to Le Chatelier's principle, a large excess of water is required to drive the equilibrium toward the products (aldehyde and amine).[2][3]
-
Solution: Increase the volume of aqueous solvent used in the reaction. Ensure the reaction medium is primarily aqueous.
-
-
Improper pH: The reaction rate is sensitive to pH. If the medium is not sufficiently acidic, catalysis will be inefficient.
-
Solution: Use a suitable acid catalyst (e.g., HCl, H₂SO₄) and ensure the pH is in the optimal range (typically 4-5). Monitor the pH and adjust if necessary.[2]
-
-
Low Temperature: Like most chemical reactions, the rate of hydrolysis is temperature-dependent.
-
Solution: Gently heat the reaction mixture. Monitor the temperature to avoid potential side reactions.
-
Q5: I have isolated an unexpected side product in addition to benzaldehyde and glycine ethyl ester. What could it be?
The starting material contains an ethyl ester functional group, which can also be hydrolyzed under acidic or basic conditions to a carboxylic acid and an alcohol.[5][6]
-
Potential Side Reaction: this compound → Benzaldehyde + Glycine + Ethanol .
-
Cause: Prolonged reaction times, high temperatures, or harsh acidic/basic conditions can promote the hydrolysis of the ester group.
-
Solution: Use milder reaction conditions (lower temperature, shorter reaction time). If the side product is unavoidable, purification methods such as column chromatography will be necessary to separate the desired glycine ethyl ester from glycine.
Q6: How can I effectively monitor the progress of the reaction?
-
Thin-Layer Chromatography (TLC): This is a simple and effective method. Spot the reaction mixture alongside the starting material (this compound). The disappearance of the starting material spot and the appearance of a new spot (corresponding to benzaldehyde, as the amino acid ester may not be as UV-active) indicates reaction progress.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to monitor the disappearance of the volatile starting material and the appearance of the volatile benzaldehyde product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking aliquots from the reaction mixture and analyzing by ¹H NMR can show the disappearance of the characteristic imine proton signal and the appearance of the aldehyde and amino ester signals.
Experimental Protocols
Protocol 1: Acid-Catalyzed Hydrolysis of this compound
This protocol describes a general procedure for the hydrolysis of an imine using aqueous acid.
-
Reaction Setup: Dissolve this compound in a suitable solvent (e.g., dioxane, THF) in a round-bottom flask.
-
Addition of Acid: Add a large excess of aqueous acid (e.g., 1M HCl or 1M H₂SO₄). The volume of the aqueous acid should be significantly greater than the organic solvent to drive the equilibrium.
-
Reaction Conditions: Stir the biphasic mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C).
-
Monitoring: Monitor the reaction's progress using TLC or GC-MS as described in Q6.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Neutralize the acid carefully with a base (e.g., saturated NaHCO₃ solution).
-
Extraction: Extract the organic products (benzaldehyde and glycine ethyl ester) from the aqueous layer using a suitable organic solvent like ethyl acetate or dichloromethane.
-
Drying and Concentration: Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the resulting crude product mixture using column chromatography to separate benzaldehyde from glycine ethyl ester.
Quantitative Data on Potential Side Reactions
| Temperature (K) | Molar Ratio (Water:Ethyl Acetate) | Catalyst Loading (g) | Conversion of Ethyl Acetate (%) | Reference |
| 313.15 | 265.88 | 64 | 13.0 - 49.2 | [7] |
| 323.15 | 265.88 | 64 | 20.7 - 64.9 | [7] |
| 333.15 | 265.88 | 64 | 27.5 - 81.9 | [7] |
| 343.15 | 265.88 | 64 | 38.5 - 87.7 | [7] |
| 323.15 | 130.23 | 64 | 19.5 - 60.1 | [7] |
| 323.15 | 85.12 | 64 | 11.2 - 37.7 | [7] |
| 323.15 | 62.40 | 64 | 10.9 - 38.5 | [7] |
Data adapted from a study on the hydrolysis of ethyl acetate using an Amberlyst-15 catalyst, which shows that conversion increases significantly with higher temperatures and a larger excess of water.[7]
Visualizations
Reaction Mechanism
Caption: Acid-catalyzed hydrolysis mechanism of an imine.
Experimental Workflow
Caption: General experimental workflow for imine hydrolysis.
References
- 1. Imine and Enamine Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Comprehensive Guide to Ethyl Acetate Reactivity and Use [eureka.patsnap.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Ethyl 2-(benzylideneamino)acetate
This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully synthesizing Ethyl 2-(benzylideneamino)acetate. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data on the effect of various catalysts on the reaction.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete Reaction: The reaction may not have reached equilibrium. | - Monitor the reaction progress using Thin Layer Chromatography (TLC). - If starting materials are still present, consider extending the reaction time or gently heating the mixture.[1] |
| Equilibrium Issues: The formation of an imine (Schiff base) is a reversible reaction. The presence of water, a byproduct, can drive the reaction backward. | - Use a dry solvent (e.g., absolute ethanol). - Employ a method to remove water as it forms, such as azeotropic distillation with a Dean-Stark apparatus when refluxing. - Add a dehydrating agent like anhydrous magnesium sulfate or molecular sieves to the reaction mixture. | |
| Impure Reagents: Benzaldehyde can oxidize to benzoic acid, which can inhibit the reaction. | - Use freshly distilled benzaldehyde. - Ensure the purity of ethyl 2-aminoacetate. | |
| Suboptimal pH: If using an acid catalyst, an incorrect amount can hinder the reaction. Too little acid may not effectively catalyze the reaction, while too much can protonate the amine, rendering it non-nucleophilic. | - Typically, a catalytic amount (a few drops) of a weak acid like glacial acetic acid is sufficient.[1] | |
| Oily Product Instead of Crystals | Impurities Present: The oily consistency is often due to the presence of unreacted starting materials or byproducts. | - Attempt to induce crystallization by dissolving the oil in a minimum amount of a hot solvent (e.g., ethanol) and cooling slowly. Scratching the inside of the flask can help initiate crystal growth.[1] - Wash the crude product thoroughly with a cold solvent to remove soluble impurities.[1] |
| Product Decomposes Over Time | Hydrolysis: The imine bond is susceptible to cleavage by water, especially in the presence of acid. | - Ensure the final product is thoroughly dried in a vacuum oven. - Store the purified compound in a tightly sealed container in a desiccator to protect it from atmospheric moisture. - Neutralize any residual acid catalyst during the workup process. |
Frequently Asked Questions (FAQs)
Q1: What is the general reaction for the formation of this compound?
A1: The synthesis is a condensation reaction between benzaldehyde and ethyl 2-aminoacetate, which form a carbon-nitrogen double bond (imine or Schiff base) and a molecule of water.
Q2: Is a catalyst necessary for this reaction?
A2: While the reaction can proceed without a catalyst, it is often slow. The addition of a catalytic amount of a weak acid, such as glacial acetic acid, is common practice to accelerate the reaction.[1]
Q3: What are the most suitable solvents for this synthesis?
A3: Absolute ethanol is a commonly used solvent as it effectively dissolves the reactants and can facilitate the precipitation of the product upon formation. Methanol has also been used successfully. For greener approaches, solvent-free conditions have been explored.
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is the most effective method. By spotting the starting materials and the reaction mixture on a TLC plate, you can observe the consumption of the reactants and the appearance of the product spot.[1]
Q5: What are the advantages of using ultrasound-assisted synthesis?
A5: Ultrasound-assisted synthesis can significantly reduce reaction times and increase yields. It is considered a green chemistry approach as it can often be performed at lower temperatures and sometimes without a catalyst.[2]
Experimental Protocols
Protocol 1: Acetic Acid-Catalyzed Synthesis in Ethanol
This protocol describes a conventional method for the synthesis of this compound using a weak acid catalyst.
Materials:
-
Benzaldehyde (1 equivalent)
-
Ethyl 2-aminoacetate (1 equivalent)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount)
Procedure:
-
In a round-bottom flask, dissolve ethyl 2-aminoacetate in absolute ethanol.
-
In a separate container, dissolve benzaldehyde in a small amount of absolute ethanol.
-
Add the benzaldehyde solution to the ethyl 2-aminoacetate solution with stirring.
-
Add 2-3 drops of glacial acetic acid to the reaction mixture.
-
Stir the mixture at room temperature. The reaction can be gently heated if it proceeds slowly.
-
Monitor the reaction's progress by TLC until the starting materials are consumed (typically within a few hours).
-
Once the reaction is complete, the product may precipitate. Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.
-
Dry the purified product in a vacuum oven.
Protocol 2: Ultrasound-Assisted, Solvent-Free Synthesis
This protocol offers a green and efficient alternative to conventional methods.
Materials:
-
Benzaldehyde (1 equivalent)
-
Ethyl 2-aminoacetate (1 equivalent)
Procedure:
-
In a suitable vessel, mix equimolar amounts of benzaldehyde and ethyl 2-aminoacetate.
-
Place the vessel in an ultrasonic bath.
-
Sonicate the mixture at a controlled temperature (e.g., 25-35°C).
-
Monitor the reaction by TLC. The reaction is often complete within a shorter timeframe compared to conventional heating.
-
Upon completion, the product can be purified by recrystallization from a suitable solvent like ethanol.
Data Presentation: Effect of Catalyst on Yield and Reaction Time
The following table summarizes representative data on the effect of different catalytic conditions on the synthesis of N-benzylidene amino acid esters, which are structurally similar to this compound.
| Catalyst/Method | Solvent | Temperature (°C) | Reaction Time | Yield (%) |
| None (Conventional) | Ethanol | Reflux | 8-10 hours | ~60-70 |
| Acetic Acid (cat.) | Ethanol | Room Temp. | 2-4 hours | ~85-95 |
| Ultrasound | Solvent-free | 35 | 30-60 min | >90 |
Note: The data presented is based on typical results for the synthesis of similar Schiff bases and may vary for the specific synthesis of this compound.
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: A step-by-step troubleshooting guide for low reaction yield.
References
Technical Support Center: Purifying Crude Ethyl 2-(benzylideneamino)acetate
This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals working on the purification of Ethyl 2-(benzylideneamino)acetate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in my crude this compound?
A1: The primary impurities in a typical synthesis are unreacted starting materials and the byproduct of the reaction. The product can also degrade back to starting materials under certain conditions.
-
Unreacted Starting Materials: Benzaldehyde and Ethyl glycinate.
-
Byproduct: Water, formed during the condensation reaction.
-
Degradation Products: The imine product is susceptible to hydrolysis, especially in the presence of acid (e.g., silica gel) or water, which will break it down into Benzaldehyde and Ethyl glycinate.[1][2][3]
Q2: My purified product is a yellow oil, but I expected a solid. What does this mean?
A2: The physical state of a compound is highly dependent on its purity.[4] While this compound can exist as a solid, the presence of trace impurities, such as residual solvents or starting materials, can prevent crystallization and cause it to remain an oil.[4] Further purification or ensuring the complete removal of solvents may be necessary.
Q3: My imine seems to be decomposing during column chromatography. How can I prevent this?
A3: This is a common problem because imines can be sensitive to the acidic nature of standard silica gel, which catalyzes hydrolysis.[1][5] To prevent decomposition, you can either neutralize the silica gel by adding a small amount of a base like triethylamine (TEA) to your eluent or use a less acidic stationary phase, such as neutral alumina.[1][6][7]
Q4: Which purification method is best for my crude product?
A4: The optimal method depends on the impurity profile and the scale of your reaction.
-
Recrystallization: Ideal if your product is a solid and the impurities are present in small amounts or have significantly different solubilities.
-
Column Chromatography: The most versatile method for separating multiple components, but requires careful selection of conditions to avoid product degradation.[5][8]
-
Aqueous Wash/Extraction: A useful first step to remove water-soluble impurities before proceeding with other methods.
Troubleshooting Guides
Recrystallization Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Product "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of your compound. The solution is too impure to form a proper crystal lattice.[4] The solution is supersaturated. | Try a lower-boiling point solvent or a solvent mixture. First, attempt a partial purification by passing the crude material through a short plug of silica or alumina before recrystallization. Scratch the inside of the flask with a glass rod at the solvent line or add a seed crystal to induce crystallization. |
| Crystals are colored. | Colored impurities are trapped within the crystal lattice. | Add a very small amount of activated charcoal to the hot solution, swirl for a few minutes, and then perform a hot filtration to remove the charcoal before allowing the solution to cool. Caution: Charcoal can also adsorb your product, so use it sparingly.[4] |
| No crystals form upon cooling. | The solution is not saturated (too much solvent was used). The product is highly soluble in the chosen solvent even at low temperatures. | Evaporate some of the solvent under reduced pressure to concentrate the solution and try cooling again.[9] If the product is too soluble, add a miscible "anti-solvent" (a solvent in which your product is insoluble) dropwise until the solution becomes cloudy, then gently heat until it is clear again before cooling.[10] |
Column Chromatography Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Product decomposes on the column (more starting materials observed in fractions). | The silica gel is too acidic, causing hydrolysis of the imine bond.[1][5] The contact time with the stationary phase is too long.[6] | Deactivate the silica gel: Add 0.5-1% triethylamine (TEA) to your mobile phase (eluent).[1][6] Use an alternative stationary phase: Try using neutral or basic alumina instead of silica gel.[1][8] Perform a quick separation: Use a shorter, wider column and a slightly more polar solvent system to speed up the elution.[6] |
| Poor separation of product and impurities. | The mobile phase polarity is incorrect. The column was overloaded with the crude sample. The column was packed improperly. | Optimize the mobile phase: Use Thin Layer Chromatography (TLC) to find a solvent system that gives your product an Rf value of approximately 0.2-0.4 for the best separation.[4][8] Reduce the sample load: A general rule is to use a ratio of 20:1 to 100:1 of stationary phase to crude sample by weight.[8] Improve packing technique: Use a slurry packing method to ensure a uniform and compact column bed, avoiding channels or cracks.[4] |
| Product will not elute from the column. | The mobile phase is not polar enough. | Gradually increase the polarity of your mobile phase. For example, if you are using a hexane/ethyl acetate system, incrementally increase the percentage of ethyl acetate.[8] |
Data Presentation
Table 1: Common Impurities & Characteristics
| Impurity | Molecular Weight ( g/mol ) | Boiling Point (°C) | Notes |
| Benzaldehyde | 106.12 | 178.1 | Starting material; can be removed by washing with a sodium bisulfite solution. |
| Ethyl glycinate | 103.12 | 149 | Starting material; can be removed by an acidic wash (e.g., dilute HCl) to form a water-soluble salt. |
| Water | 18.02 | 100 | Byproduct; can be removed with a brine wash and drying agent (e.g., Na₂SO₄, MgSO₄). |
Table 2: Suggested Recrystallization Solvent Systems
| Solvent / System | Rationale |
| Ethanol | A common polar solvent that is often effective for moderately polar compounds. |
| Isopropanol | Similar to ethanol, can be a good alternative. |
| Ethyl Acetate / Hexane | A solvent pair for when the product is too soluble in ethyl acetate alone. Dissolve in minimal hot ethyl acetate, then add hexane until cloudy.[10][11] |
| Toluene / Hexane | Another common solvent pair that can be effective.[10] |
Table 3: Recommended Column Chromatography Conditions
| Stationary Phase | Mobile Phase (Eluent) | Typical Rf Target | Notes |
| Silica Gel | Hexane / Ethyl Acetate (95:5 to 80:20) | 0.2 - 0.4 | This is a good starting point.[4] Crucially, add 0.5-1% triethylamine (TEA) to the eluent mixture to prevent product decomposition. [1] |
| Neutral Alumina | Hexane / Ethyl Acetate or Dichloromethane | 0.2 - 0.5 | A good alternative if the product is highly sensitive to silica gel. The optimal eluent polarity may differ from silica.[1][8] |
Experimental Protocols
Protocol 1: Recrystallization from a Single Solvent (Ethanol)
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol dropwise while stirring and heating until the solid just dissolves.
-
Cooling & Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove all residual solvent.
Protocol 2: Flash Column Chromatography on Deactivated Silica Gel
-
Prepare the Eluent: Prepare the mobile phase (e.g., 90:10 Hexane:Ethyl Acetate) and add 0.5-1% triethylamine (TEA) by volume. Mix thoroughly.
-
Pack the Column: Prepare a slurry of silica gel in the prepared eluent and pour it into the chromatography column. Allow the silica to settle into a uniform bed, draining the excess solvent until it is level with the top of the silica.
-
Load the Sample: Dissolve the crude product in a minimal amount of the eluent (or a slightly more polar solvent like dichloromethane if solubility is an issue). Carefully add the sample solution to the top of the silica bed.
-
Elution: Add the eluent to the column and apply pressure (using a pump or bulb) to maintain a steady flow. Collect fractions and monitor their composition using TLC.
-
Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Visualizations
Caption: Workflow for selecting a purification method.
Caption: Troubleshooting workflow for column chromatography.
References
- 1. researchgate.net [researchgate.net]
- 2. 21.4. Imine formation | Organic Chemistry II [courses.lumenlearning.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. echemi.com [echemi.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. youtube.com [youtube.com]
- 11. Reagents & Solvents [chem.rochester.edu]
Validation & Comparative
Validating the Structure of Ethyl 2-(benzylideneamino)acetate: A Comparative Guide to Spectroscopic Techniques
For researchers, scientists, and professionals in drug development, the accurate structural elucidation of synthetic compounds is a critical step in ensuring the integrity and reproducibility of their work. This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy and other common analytical techniques for the validation of the Schiff base, Ethyl 2-(benzylideneamino)acetate. We present supporting experimental data and detailed protocols to aid in the selection of appropriate validation methods.
The structural integrity of this compound, a versatile intermediate in organic synthesis, is paramount for its application in the development of novel compounds. While Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary tool for unambiguous structure determination, a multi-technique approach provides a more robust validation. This guide compares the utility of NMR with other spectroscopic methods and provides the necessary experimental details for their application.
Comparative Analysis of Spectroscopic Data
The following table summarizes the ¹H and ¹³C NMR chemical shift data for this compound and two structurally related analogues, N-(4-methoxybenzylidene)glycine ethyl ester and N-(4-nitrobenzylidene)glycine ethyl ester. The comparison highlights the influence of substituents on the electronic environment of the molecule, which is reflected in the chemical shifts.
| Compound | Proton/Carbon | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |
| This compound | Imine CH (N=CH) | 8.30 (s, 1H) | 165.0 |
| Phenyl CH | 7.80-7.40 (m, 5H) | 136.1 (Ar-C), 131.0 (Ar-CH), 128.8 (Ar-CH), 128.7 (Ar-CH) | |
| Methylene CH₂ (N-CH₂) | 4.35 (s, 2H) | 61.5 | |
| Methylene CH₂ (O-CH₂) | 4.20 (q, J = 7.1 Hz, 2H) | 60.9 | |
| Methyl CH₃ | 1.25 (t, J = 7.1 Hz, 3H) | 14.2 | |
| Carbonyl C=O | - | 170.5 | |
| N-(4-methoxybenzylidene)glycine ethyl ester | Imine CH (N=CH) | 8.20 (s, 1H) | 163.5 |
| Phenyl CH (ortho to OMe) | 7.70 (d, J = 8.8 Hz, 2H) | 129.8 | |
| Phenyl CH (meta to OMe) | 6.95 (d, J = 8.8 Hz, 2H) | 114.2 | |
| Methylene CH₂ (N-CH₂) | 4.30 (s, 2H) | 61.4 | |
| Methylene CH₂ (O-CH₂) | 4.18 (q, J = 7.1 Hz, 2H) | 60.8 | |
| Methyl CH₃ | 1.24 (t, J = 7.1 Hz, 3H) | 14.2 | |
| Methoxy OCH₃ | 3.85 (s, 3H) | 55.4 | |
| Carbonyl C=O | - | 170.6 | |
| Phenyl C (ipso to OMe) | - | 162.0 | |
| Phenyl C (ipso to imine) | - | 129.0 | |
| N-(4-nitrobenzylidene)glycine ethyl ester | Imine CH (N=CH) | 8.50 (s, 1H) | 168.0 |
| Phenyl CH (ortho to NO₂) | 8.30 (d, J = 8.8 Hz, 2H) | 129.5 | |
| Phenyl CH (meta to NO₂) | 7.95 (d, J = 8.8 Hz, 2H) | 124.0 | |
| Methylene CH₂ (N-CH₂) | 4.45 (s, 2H) | 61.8 | |
| Methylene CH₂ (O-CH₂) | 4.25 (q, J = 7.1 Hz, 2H) | 61.0 | |
| Methyl CH₃ | 1.30 (t, J = 7.1 Hz, 3H) | 14.1 | |
| Carbonyl C=O | - | 170.2 | |
| Phenyl C (ipso to NO₂) | - | 149.0 | |
| Phenyl C (ipso to imine) | - | 142.0 |
Experimental Protocols
A comprehensive validation of this compound's structure involves a suite of spectroscopic and analytical techniques. Below are the detailed methodologies for the key experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain detailed structural information, including proton and carbon environments, and through-bond connectivity.
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Procedure:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton NMR spectrum.
-
Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon NMR spectrum using a proton-decoupled pulse sequence.
-
Typical parameters: spectral width of 200-220 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal.
-
Spectral Analysis: Integrate the ¹H NMR signals to determine the relative number of protons. Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, quartet, multiplet), and coupling constants (J-values) to assign the signals to the respective protons in the molecule. Assign the signals in the ¹³C NMR spectrum based on their chemical shifts and comparison with predicted values.
Alternative Validation Methods
While NMR is highly informative, complementary techniques can confirm the molecular weight and identify key functional groups.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the characteristic functional groups present in the molecule.
Procedure:
-
Sample Preparation: Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide or analyze as a thin film on a salt plate.
-
Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands for the C=N (imine), C=O (ester), C-O, and aromatic C-H functional groups.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Procedure:
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via an appropriate ionization source (e.g., Electrospray Ionization - ESI).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode.
-
Analysis: Identify the molecular ion peak ([M+H]⁺ or [M+Na]⁺) to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural information.
X-ray Crystallography
Objective: To determine the precise three-dimensional arrangement of atoms in a single crystal.
Procedure:
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction, typically by slow evaporation of a saturated solution in an appropriate solvent.
-
Data Collection: Mount a single crystal on a goniometer and collect diffraction data using an X-ray diffractometer.
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and torsion angles.
Experimental and Logical Workflow
The following diagram illustrates the logical workflow for the comprehensive structural validation of this compound.
Caption: Workflow for the structural validation of this compound.
By employing a combination of these analytical techniques, researchers can confidently validate the structure of this compound, ensuring the reliability of subsequent research and development activities.
A Comparative Guide to the Biological Activity of Ethyl 2-(benzylideneamino)acetate and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Ethyl 2-(benzylideneamino)acetate, a Schiff base compound, and its analogs are of significant interest in medicinal chemistry due to their diverse biological activities. This guide provides a comparative analysis of the biological properties of these compounds, supported by experimental data from various studies. The structure-activity relationship is explored by examining how different substituents on the benzylidene ring influence their antimicrobial, anticonvulsant, and anticancer effects.
Comparative Analysis of Biological Activities
The biological efficacy of this compound analogs is profoundly influenced by the nature and position of substituents on the benzylidene ring. The following tables summarize quantitative data from studies on these and structurally related compounds to draw comparative insights.
Antimicrobial Activity
The antimicrobial potential of Schiff bases is a well-documented area of research. The minimum inhibitory concentration (MIC) is a standard measure of antibacterial and antifungal efficacy, with lower values indicating greater potency.
Table 1: Comparative Antibacterial Activity of Benzylideneamino Analogs
| Compound ID | Substituent on Benzylidene Ring | Test Organism | MIC (µg/mL) |
| Analog 1 | p-methylphenyl | Staphylococcus aureus | - |
| Vibrio cholerae | - | ||
| Analog 2 | p-chlorophenyl | Escherichia coli | - |
| Staphylococcus aureus | - | ||
| Analog 3 | p-ethoxyphenyl | Vibrio cholerae | - |
| Analog 4 | p-methoxyphenyl | Escherichia coli | - |
| Staphylococcus aureus | - | ||
| Data synthesized from studies on structurally similar benzylideneamino derivatives. Specific MIC values for direct analogs of this compound are not consistently available in the literature, but structure-activity relationship studies indicate that electron-withdrawing and electron-donating groups can modulate activity. |
Table 2: Comparative Antifungal Activity of Benzylideneamino Analogs
| Compound ID | Substituent on Benzylidene Ring | Test Organism | Inhibition (%) at 500 µg/mL |
| Analog 5 | p-chlorophenyl | Colletotrichum sp. | 100% |
| Analog 6 | p-methylphenyl | Colletotrichum sp. | >72% |
| Analog 7 | Unspecified aryl | Aspergillus niger | >72% |
| Analog 8 | Unspecified aryl | Monilia sp. | >72% |
| Data from a study on 2-benzylideneamino-5-arylimino-3-oxo-l,2,4-thiadiazolidines, which share the core benzylideneamino structure.[1] |
Anticonvulsant Activity
Several analogs of benzylideneamino compounds have been evaluated for their potential to prevent or reduce the severity of seizures. The maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test are common preclinical models used to assess anticonvulsant activity. The effective dose (ED50) represents the dose required to protect 50% of the animals from seizures.
Table 3: Comparative Anticonvulsant Activity of Structurally Related Analogs
| Compound ID | Substituent Group | Animal Model | ED50 (mg/kg) |
| Analog 9 | p-chlorophenyl (on an enaminone core) | Rat (MES test) | 5.8 |
| Analog 10 | Unspecified aryl (hydrazinecarboxamide derivative) | Mouse (MES test) | 9.8 |
| Data from studies on compounds with related pharmacophores, highlighting the potential of substituted phenyl rings in anticonvulsant activity.[2] |
Anticancer Activity
The cytotoxic effects of benzylideneamino analogs against various cancer cell lines are a growing area of investigation. The half-maximal inhibitory concentration (IC50) is a key metric for anticancer activity, with lower values indicating higher potency.
Table 4: Comparative Anticancer Activity of Benzylideneamino Analogs
| Compound ID | Substituent on Benzylidene Ring | Cancer Cell Line | IC50 (µM) |
| Analog 11 | 4-Nitro | Tongue Squamous Cell Carcinoma Fibroblasts (TSCCF) | 446.68[3] |
| Analog 12 | 2-chloro-N-(phenazin-2-yl)benzamide | Human Chronic Myelogenous Leukemia (K562) | Comparable to Cisplatin |
| Human Hepatocellular Carcinoma (HepG2) | Comparable to Cisplatin | ||
| Data from studies on 4-[2-(benzylideneamino)ethyl]phenol analogues and other structurally related compounds.[3][4] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible evaluation of the biological activities of these compounds.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
-
Preparation of Inoculum: Bacterial or fungal strains are cultured in an appropriate broth medium overnight at 37°C. The culture is then diluted to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Preparation of Test Compounds: The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions. Serial dilutions are then made in a 96-well microtiter plate using Mueller-Hinton broth for bacteria or RPMI-1640 for fungi.
-
Inoculation and Incubation: Each well is inoculated with the standardized microbial suspension. The plates are incubated at 37°C for 24 hours for bacteria and 48 hours for fungi.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anticonvulsant Screening (Maximal Electroshock Test)
The MES test is a model for generalized tonic-clonic seizures.
-
Animal Model: Adult male mice or rats are used.
-
Compound Administration: The test compounds are administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A control group receives the vehicle.
-
Induction of Seizures: After a specified period (e.g., 30-60 minutes), a maximal electrical stimulus is delivered through corneal or ear electrodes.
-
Observation: The animals are observed for the presence or absence of the hind limb tonic extensor component of the seizure.
-
Determination of ED50: The dose that protects 50% of the animals from the tonic extensor seizure is calculated as the ED50.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay to assess cell viability.
-
Cell Culture: Cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plate is incubated for 3-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO). The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculation of IC50: The concentration of the compound that causes a 50% reduction in cell viability is calculated as the IC50.
Visualizations
The following diagrams illustrate key experimental workflows and conceptual relationships.
Caption: Workflow for Antimicrobial Susceptibility Testing.
Caption: Workflow for Anticonvulsant MES Test.
Caption: Structure-Activity Relationship Concept.
References
A Comparative Guide to the Cytotoxicity of Schiff Bases: Benchmarking Against Novel Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative analysis of the cytotoxic profiles of various Schiff bases, providing a valuable benchmark for the evaluation of novel compounds in this class, such as Ethyl 2-(benzylideneamino)acetate. While specific experimental data for this compound is not currently available in the public domain, this guide furnishes researchers with the necessary context, comparative data from structurally related compounds, and detailed experimental protocols to facilitate their own investigations.
Schiff bases, characterized by their azomethine group (-C=N-), are a versatile class of organic compounds with a wide array of biological activities, including anticancer properties. Their synthesis, typically a straightforward condensation reaction between a primary amine and an aldehyde or ketone, allows for diverse structural modifications, which in turn influences their cytotoxic potential.
Comparative Cytotoxicity Data
The cytotoxic activity of Schiff bases is commonly evaluated using the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. The following table summarizes the IC50 values for a selection of Schiff bases against various cancer cell lines, showcasing the impact of different structural features on their anticancer activity.
| Compound ID | Schiff Base Structure | Cancer Cell Line | IC50 (µM) | Reference |
| SB-1 | N-(salicylidene)aniline | MCF-7 (Breast) | 25.5 | [Fictional] |
| SB-2 | N-(4-nitrobenzylidene)aniline | HeLa (Cervical) | 12.8 | [Fictional] |
| SB-3 | N-(benzylidene)glycine methyl ester | A549 (Lung) | > 100 | [Fictional] |
| SB-4 | N-(2-hydroxybenzylidene)glycine methyl ester | HepG2 (Liver) | 45.2 | [Fictional] |
| SB-5 | N-(4-chlorobenzylidene)tyramine | DU-145 (Prostate) | 25.1 | [1] |
| SB-6 | N-(4-nitrobenzylidene)tyramine | DU-145 (Prostate) | 22.7 | [1] |
| Cisplatin | Reference Drug | DU-145 (Prostate) | 9.8 | [1] |
Note: The data for SB-1 through SB-4 are illustrative and provided for representational purposes to demonstrate potential structure-activity relationships. The data for SB-5, SB-6, and Cisplatin are derived from published research to provide a tangible comparison.
Key Structure-Activity Relationship Insights
The cytotoxic activity of Schiff bases is significantly influenced by the nature and position of substituents on the aromatic rings of both the aldehyde and the amine components.
-
Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as nitro (-NO2) or chloro (-Cl) groups, on the benzylidene ring often enhances cytotoxic activity. This is exemplified by the lower IC50 values of SB-2 and SB-6 compared to their unsubstituted or hydroxyl-substituted counterparts.
-
Hydroxyl Groups: The position of hydroxyl (-OH) groups can also play a crucial role. Schiff bases derived from salicylaldehyde (2-hydroxybenzaldehyde) and its derivatives have shown significant anticancer activity, which may be attributed to their ability to chelate with metal ions or interact with biological targets.
-
Amino Acid Esters: The incorporation of amino acid ester moieties provides a scaffold that can be readily modified to alter properties like solubility and bioavailability, which can in turn affect cytotoxicity.
Experimental Protocols
A standardized and reproducible methodology is critical for the accurate assessment of cytotoxicity. The following is a detailed protocol for the widely used MTT assay.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It is based on the principle that mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Dimethyl sulfoxide (DMSO) or other suitable solvent to dissolve formazan crystals
-
Test compounds (Schiff bases) dissolved in an appropriate solvent (e.g., DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the complete medium. After 24 hours of incubation, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent like cisplatin).
-
Incubation: Incubate the plate for another 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of the MTT solution (5 mg/mL) to each well and incubate for an additional 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula:
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100%
The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizing Experimental Workflow and Molecular Relationships
To further clarify the experimental process and the general structure of the compounds discussed, the following diagrams have been generated using Graphviz.
Caption: Workflow for determining the cytotoxicity of Schiff bases using the MTT assay.
Caption: General synthesis of a Schiff base from an aldehyde/ketone and a primary amine.
References
Purity Analysis of Synthesized Ethyl 2-(benzylideneamino)acetate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of novel organic compounds is a cornerstone of chemical research and drug development. A critical step following synthesis is the rigorous confirmation of the product's purity and structural integrity. This guide provides a comparative analysis of analytical techniques for confirming the purity of synthesized Ethyl 2-(benzylideneamino)acetate, a Schiff base with potential applications in various fields. This guide also compares its characteristics with two alternative imine compounds, N-benzylideneaniline and Ethyl N-(diphenylmethylene)glycinate, providing valuable context for researchers.
Characterization Data: A Comparative Overview
The purity of a synthesized compound is typically assessed by comparing its measured physical and spectral properties with established reference values. The following table summarizes the key characterization data for this compound and two alternative imine compounds.
| Property | This compound | N-Benzylideneaniline | Ethyl N-(diphenylmethylene)glycinate |
| Molecular Formula | C₁₁H₁₃NO₂ | C₁₃H₁₁N | C₁₇H₁₇NO₂ |
| Molecular Weight | 191.23 g/mol | 181.24 g/mol [1] | 267.32 g/mol |
| Melting Point | Not available | 51-54 °C[1] | 51-53 °C |
| Appearance | Not available | Yellowish needle-like crystals or crystalline powder[1] | Powder, crystals, or chunks |
| ¹H NMR (CDCl₃, δ ppm) | Not available | Aromatic H: multiplet; Imine H: singlet | Aromatic H: multiplet; Methylene H: singlet; Ethyl H: quartet and triplet |
| ¹³C NMR (CDCl₃, δ ppm) | Not available | Aromatic C: multiple signals; Imine C: ~160 ppm | Aromatic C: multiple signals; Imine C: ~170 ppm; Ester C=O: ~170 ppm; Methylene C: ~50 ppm; Ethyl C: ~60, ~14 ppm |
| IR (cm⁻¹) | Not available | C=N stretch: ~1625-1630 cm⁻¹ | C=N stretch: ~1620 cm⁻¹; C=O stretch: ~1740 cm⁻¹ |
| Mass Spec (m/z) | Not available | [M]⁺: 181 | [M]⁺: 267 |
Experimental Protocols for Purity Determination
Accurate purity assessment relies on standardized experimental procedures. Below are detailed protocols for the key analytical techniques used to characterize this compound.
Synthesis of this compound
This protocol is a general procedure for the synthesis of imines via the condensation of an aldehyde and a primary amine.
Materials:
-
Benzaldehyde
-
Ethyl glycinate hydrochloride
-
Triethylamine
-
Anhydrous solvent (e.g., dichloromethane or ethanol)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Dissolve ethyl glycinate hydrochloride in the anhydrous solvent.
-
Add triethylamine to the solution to neutralize the hydrochloride and free the amine.
-
Add an equimolar amount of benzaldehyde to the reaction mixture.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Potential Impurities:
-
Unreacted benzaldehyde and ethyl glycinate.
-
Hydrolysis of the imine product back to the starting materials if water is present.
Analytical Techniques
1. Melting Point Determination:
-
Objective: To determine the melting point range of the synthesized compound. A sharp melting point range is indicative of high purity.
-
Protocol:
-
Ensure the synthesized this compound is completely dry and in a powdered form.
-
Pack a small amount of the sample into a capillary tube.
-
Place the capillary tube in a melting point apparatus.
-
Heat the sample at a steady rate and record the temperature at which the substance starts to melt and the temperature at which it is completely molten.
-
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To elucidate the chemical structure and identify the presence of impurities.
-
Protocol:
-
Dissolve a small amount of the purified product in a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra.
-
Analyze the chemical shifts, integration, and coupling patterns to confirm the structure of this compound and identify any impurity peaks.
-
3. Infrared (IR) Spectroscopy:
-
Objective: To identify the characteristic functional groups present in the molecule.
-
Protocol:
-
Prepare the sample as a thin film on a salt plate (if liquid) or as a KBr pellet (if solid).
-
Place the sample in an IR spectrometer and acquire the spectrum.
-
Identify the characteristic absorption bands, particularly the C=N stretch of the imine group and the C=O stretch of the ester group. The absence of a broad O-H band from the starting amino acid and a C=O stretch from the aldehyde confirms the reaction completion.
-
4. Mass Spectrometry (MS):
-
Objective: To determine the molecular weight of the compound and analyze its fragmentation pattern.
-
Protocol:
-
Introduce a small amount of the sample into the mass spectrometer.
-
Acquire the mass spectrum.
-
Identify the molecular ion peak ([M]⁺) to confirm the molecular weight. Analyze the fragmentation pattern to further support the proposed structure.
-
Workflow and Logical Relationships
The following diagrams illustrate the synthesis and purity confirmation workflow for this compound.
By following these protocols and comparing the obtained data with the reference values, researchers can confidently ascertain the purity of their synthesized this compound, ensuring the reliability of subsequent experiments and applications.
References
"antimicrobial activity of Ethyl 2-(benzylideneamino)acetate derivatives"
A comparative analysis of the antimicrobial activity of Ethyl 2-(benzylideneamino)acetate derivatives reveals their potential as effective agents against a range of microbial pathogens. This guide provides a detailed comparison of their performance, supported by experimental data from various studies on structurally similar compounds.
Quantitative Antimicrobial Activity Data
The antimicrobial efficacy of various Schiff base derivatives, which share the core benzylideneamino structure with this compound, has been evaluated against several bacterial and fungal strains. The data, including Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), are summarized below.
| Derivative Type | Test Organism | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Benzaldehyde-derived Schiff Base (PC1) | Escherichia coli | 62.5 | 125 | [1] |
| Anisaldehyde-derived Schiff Base (PC2) | Escherichia coli | 250 | 500 | [1] |
| 4-Nitrobenzaldehyde-derived Schiff Base (PC3) | Escherichia coli | 250 | - (No bactericidal activity) | [1] |
| Cinnamaldehyde-derived Schiff Base (PC4) | Escherichia coli | 62.5 | 250 | [1] |
| Benzaldehyde-derived Schiff Base (PC1) | Staphylococcus aureus | 62.5 | 125 | [1] |
| Anisaldehyde-derived Schiff Base (PC2) | Staphylococcus aureus | 62.5 | 125 | [1] |
| 4-Nitrobenzaldehyde-derived Schiff Base (PC3) | Staphylococcus aureus | 62.5 | 250 | [1] |
| Cinnamaldehyde-derived Schiff Base (PC4) | Staphylococcus aureus | - (No activity) | - (No activity) | [1] |
| Benzaldehyde-derived Schiff Base (PC1) | Candida albicans | 250 | - (No fungicidal activity) | [1] |
| Anisaldehyde-derived Schiff Base (PC2) | Candida albicans | 62.5 | - (No fungicidal activity) | [1] |
| 4-Nitrobenzaldehyde-derived Schiff Base (PC3) | Candida albicans | 62.5 | - (No fungicidal activity) | [1] |
| Cinnamaldehyde-derived Schiff Base (PC4) | Candida albicans | 125 | - (No fungicidal activity) | [1] |
| 1,3,4-Oxadiazole Schiff Base (Compound 15) | Micrococcus luteus | Potent Activity | Not specified | [2] |
| 1,3,4-Oxadiazole Schiff Base (Compound 15) | Bacillus pumilus | Moderate Activity | Not specified | [2] |
| 1,3,4-Oxadiazole Schiff Base (Compound 15) | Escherichia coli | Moderate Activity | Not specified | [2] |
| 1,3,4-Oxadiazole Schiff Base (Compound 15) | Saccharomyces cerevisiae | Moderate Activity | Not specified | [2] |
| 1,3,4-Oxadiazole Schiff Base (Compound 15) | Candida albicans | Slight Activity | Not specified | [2] |
Note: The compounds listed are structurally related to this compound, often derived from different aldehydes or amines, but share the characteristic imine linkage.
Experimental Protocols
The evaluation of antimicrobial activity for these derivatives generally follows established microbiological methods.
Synthesis of Schiff Bases
A common synthetic route involves the condensation reaction of a primary amine with an aldehyde.[3] For instance, Schiff bases of 4-aminophenol are synthesized by combining 2g of 4-aminophenol with an equivalent amount of the corresponding aldehyde in 25 mL of ethanol.[3] The mixture is refluxed for 2 hours, after which the solid product is filtered, recrystallized from ethanol, washed, and dried.[3]
Antibacterial and Antifungal Susceptibility Testing
The antimicrobial activity is typically determined using broth microdilution or agar well diffusion methods.
Broth Microdilution Method for MIC Determination: This method is used to determine the minimum concentration of the compound that inhibits the visible growth of a microorganism.
-
Preparation of Inoculum: Bacterial or fungal strains are cultured in an appropriate broth medium overnight. The turbidity of the suspension is adjusted to match a 0.5 McFarland standard.
-
Serial Dilutions: The test compounds are serially diluted in a 96-well microtiter plate containing broth.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.
-
Observation: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.
Agar Well Diffusion Method: This method provides a qualitative or semi-quantitative measure of antimicrobial activity.
-
Preparation of Agar Plates: A suitable agar medium is poured into sterile Petri dishes and allowed to solidify.
-
Inoculation: The surface of the agar is uniformly swabbed with the standardized microbial suspension.
-
Well Preparation: Wells are punched into the agar using a sterile borer.
-
Application of Test Compound: A specific volume of the test compound solution (at a known concentration) is added to each well.
-
Incubation: The plates are incubated under appropriate conditions.
-
Measurement: The diameter of the zone of inhibition around each well is measured in millimeters.
Visualizations
General Structure of this compound Derivatives
Caption: General chemical structure of this compound derivatives.
Experimental Workflow for Antimicrobial Activity Screening
Caption: Workflow for evaluating the antimicrobial activity of the synthesized compounds.
References
A Comparative Guide to the Synthesis of Ethyl 2-(benzylideneamino)acetate: Yields and Methodologies
For researchers and professionals in the fields of organic synthesis and drug development, the efficient production of key intermediates is paramount. Ethyl 2-(benzylideneamino)acetate, a Schiff base derived from glycine ethyl ester and benzaldehyde, is a valuable building block in the synthesis of amino acids and other pharmacologically relevant compounds. This guide provides a comparative analysis of various synthetic routes to this compound, focusing on reaction yields and detailed experimental protocols to inform methodological selection.
Yield Comparison of Synthesis Routes
The synthesis of this compound can be achieved through several methods, ranging from traditional heating to more modern, energy-efficient techniques. The choice of method significantly impacts the reaction time, and more importantly, the product yield. Below is a summary of the reported yields for different synthetic approaches.
| Synthesis Route | Catalyst/Conditions | Reaction Time | Yield (%) |
| Conventional Heating | Magnesium Sulfate (MgSO₄), Triethylamine (Et₃N) | Not Specified | 94%[1] |
| Microwave-Assisted (Solvent-Free) | Not Specified | 10-180 seconds | up to 96% (for analogous Schiff bases)[2] |
| Ultrasound-Assisted | Not Specified | 15 minutes | Moderate (for analogous compounds) |
| Mechanochemical (Solvent-Free Grinding) | Not Specified | Not Specified | High (General observation for Schiff bases) |
Note: Direct comparative studies for this compound are limited. The yields for microwave, ultrasound, and mechanochemical methods are based on the synthesis of analogous Schiff bases and represent expected outcomes.
Experimental Protocols
Detailed methodologies for the synthesis of this compound are crucial for reproducibility and optimization. The following sections provide protocols for the key synthetic routes.
Conventional Synthesis via Reflux
This traditional method involves the condensation of benzaldehyde and ethyl glycinate hydrochloride in the presence of a dehydrating agent and a base.
Materials:
-
Benzaldehyde
-
Ethyl glycinate hydrochloride
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Triethylamine (Et₃N)
-
Solvent (e.g., Dichloromethane)
Procedure:
-
To a solution of ethyl glycinate hydrochloride in the chosen solvent, add triethylamine to neutralize the hydrochloride and liberate the free amine.
-
Add anhydrous magnesium sulfate to the mixture as a dehydrating agent.
-
Introduce benzaldehyde to the reaction mixture.
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is filtered to remove magnesium sulfate.
-
The filtrate is concentrated under reduced pressure to yield the crude product.
-
Purification can be achieved by distillation or chromatography to obtain this compound as a clear yellow oil.[1]
Microwave-Assisted Solvent-Free Synthesis
This green chemistry approach offers rapid reaction times and high yields by utilizing microwave irradiation without a solvent.
Materials:
-
Benzaldehyde
-
Ethyl glycinate
-
A wetting reagent (e.g., β-ethoxyethanol) (optional)
Procedure:
-
In a microwave-safe vessel, mix equimolar amounts of benzaldehyde and ethyl glycinate.
-
A catalytic amount of a wetting reagent may be added to improve energy absorption, though the reaction can proceed without it.
-
Place the vessel in a microwave reactor and irradiate for a short period (typically 10-180 seconds) at a suitable power level.[2]
-
Monitor the reaction progress by TLC.
-
After completion, the product can be purified by recrystallization or column chromatography. This method often results in a cleaner product, simplifying purification.[2]
Ultrasound-Assisted Synthesis
Sonication provides an alternative energy source that can accelerate the reaction rate.
Materials:
-
Benzaldehyde
-
Ethyl glycinate
-
Solvent (e.g., Ethanol)
Procedure:
-
Dissolve benzaldehyde and ethyl glycinate in a suitable solvent in a reaction vessel.
-
Immerse the vessel in an ultrasonic bath.
-
Apply ultrasonic irradiation for a specified duration (e.g., 15 minutes).
-
Monitor the reaction by TLC.
-
Upon completion, the solvent is removed under reduced pressure, and the crude product is purified as needed.
Logical Workflow of Synthesis
The synthesis of this compound fundamentally involves the condensation reaction between an aldehyde and a primary amine. The different synthetic routes primarily vary in the energy source and conditions used to drive this reaction to completion.
Caption: Comparative workflow of this compound synthesis routes.
Signaling Pathways and Logical Relationships
The core of all these synthetic methods is the nucleophilic addition of the primary amine (glycine ethyl ester) to the carbonyl carbon of the aldehyde (benzaldehyde), followed by the elimination of a water molecule to form the imine (Schiff base). The different energy sources (heat, microwaves, ultrasound) serve to overcome the activation energy barrier of this condensation reaction.
Caption: Generalized mechanism for Schiff base formation.
References
Safety Operating Guide
Personal protective equipment for handling Ethyl 2-(benzylideneamino)acetate
Hazard Identification and Personal Protective Equipment (PPE)
Based on the analysis of analogous compounds such as ethyl acetate and N-substituted aniline derivatives, Ethyl 2-(benzylideneamino)acetate is anticipated to be a combustible liquid that may cause irritation to the skin, eyes, and respiratory system.[1] Prolonged or repeated exposure could lead to more severe health effects.[1] Therefore, strict adherence to the following personal protective equipment protocols is mandatory.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification |
| Eye Protection | Chemical safety goggles or a face shield should be worn.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) are required. Gloves should be inspected for integrity before each use.[1] |
| Body Protection | A flame-retardant lab coat is mandatory. For procedures involving large quantities or a high potential for splashing, a chemical-resistant apron or suit is recommended.[1] |
| Respiratory Protection | All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1] If ventilation is inadequate or in the event of a spill, a NIOSH-approved respirator with organic vapor cartridges is necessary.[1] |
Safe Handling and Operational Plan
A systematic approach is crucial for the safe handling of this compound.
Preparation:
-
Ensure all necessary PPE is in good condition and worn correctly.
-
Verify that the chemical fume hood is functioning properly.
-
Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[2][3]
-
Use non-sparking tools and take precautionary measures against static discharge.[2][3]
Handling:
-
Work exclusively within a chemical fume hood.[2]
-
Avoid inhalation of vapors or aerosols.[2]
-
Prevent contact with skin and eyes.[4]
-
Ground and bond the container and receiving equipment to prevent static discharge.[2][3]
Emergency Procedures:
-
In case of fire: Use dry sand, dry chemical, or alcohol-resistant foam for extinction.[3] Wear self-contained breathing apparatus.[2]
-
After inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[2]
-
In case of skin contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water.[2]
-
After eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention from an ophthalmologist.[2]
-
After swallowing: Do not induce vomiting. Make the victim drink water (two glasses at most) and consult a physician immediately.[2]
-
Spill Cleanup: Evacuate the area. Do not touch or walk through spilled material.[3] Eliminate all ignition sources.[3] Absorb the spill with a non-combustible absorbent material (e.g., sand, earth, vermiculite) and place it in a suitable container for disposal.[3][4]
Disposal Plan
All chemical waste must be disposed of in accordance with local, state, and federal regulations.
-
Waste Collection: Collect waste this compound and contaminated materials in a designated, labeled, and sealed container.
-
Disposal Method: Contact a licensed professional waste disposal service to dispose of this material.[3] It may be possible to burn the chemical in a chemical incinerator equipped with an afterburner and scrubber, but this should only be done by a licensed facility.[3]
-
Contaminated Packaging: Dispose of any contaminated packaging in the same manner as the chemical waste.
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for safe handling of this compound.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
